3-Mercapto-3-methylbutyl-d6 Formate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butyl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPYUYITKYXJB-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCOC=O)(C([2H])([2H])[2H])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857974 | |
| Record name | 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162404-32-2 | |
| Record name | 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Mercapto-3-methylbutyl-d6 Formate for Researchers and Drug Development Professionals
An In-depth Overview of its Synthesis, Properties, and Application as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis
Introduction
3-Mercapto-3-methylbutyl-d6 Formate (B1220265) is the deuterated analogue of 3-mercapto-3-methylbutyl formate, a volatile thiol ester. While its non-labeled counterpart is recognized as a significant flavor component in roasted coffee, the deuterated version serves a critical role in analytical chemistry, particularly in stable isotope dilution assays (SIDA).[1] For researchers, scientists, and professionals in drug development, understanding the synthesis, characterization, and application of such deuterated internal standards is paramount for achieving accurate and reliable quantitative results in complex biological matrices.
This technical guide provides a comprehensive overview of 3-Mercapto-3-methylbutyl-d6 Formate, detailing its chemical and physical properties, a complete synthesis protocol, and its primary application as an internal standard in mass spectrometry-based bioanalysis. The principles outlined are broadly applicable to the use of stable isotope-labeled internal standards (SIL-ISs) in drug metabolism and pharmacokinetic (DMPK) studies.
Chemical and Physical Properties
This compound is specifically designed for use in tracer experiments and isotope labeling studies.[1][2] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, essential for its differentiation from the endogenous, non-labeled analyte in mass spectrometry, without significantly altering its chemical and physical behavior.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | [2H6]-3-Mercapto-3-methylbutyl formate |
| CAS Number | 162404-32-2 |
| Molecular Formula | C₆H₆D₆O₂S |
| SIL Type | Deuterium |
Table 2: Physicochemical Data of this compound and its Non-Labeled Analogue
| Property | This compound | 3-Mercapto-3-methylbutyl Formate |
| Molecular Weight | 154.26 | 148.22 |
| CAS Number | 162404-32-2 | 50746-10-6 |
| Assay Purity (GC) | Not specified | ≥97.5% |
| Refractive Index (n20/D) | Not specified | 1.460-1.462 |
| Flash Point | Not specified | 77.5 °C (171.5 °F) |
| Storage Temperature | Not specified | 2-8°C |
Synthesis of this compound
A detailed synthesis protocol for [2H6]-3-Mercapto-3-methylbutyl formate has been described, providing a clear pathway for its preparation for use as an internal standard.[1] The synthesis involves a multi-step process starting from commercially available deuterated acetone.
Synthesis Workflow
The synthesis can be visualized as a five-step process, beginning with the formation of a carbon-carbon bond and proceeding through bromination, thiolation, reduction, and final formylation.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following is a summary of the experimental procedures for the synthesis of this compound, based on the work by Masanetz et al. (1995).[1]
Step 1: Synthesis of Ethyl [2H6]-3-hydroxy-3-methylbutyrate (d-2)
-
Ethyl acetate is activated with lithium bis(trimethylsilyl)amide.
-
The activated ethyl acetate is then coupled with [2H6]-acetone.
-
The product is purified by distillation under reduced pressure.
Step 2: Synthesis of Ethyl [2H6]-3-bromo-3-methylbutyrate (d-3)
-
The hydroxyl group of ethyl [2H6]-3-hydroxy-3-methylbutyrate is substituted with bromine using phosphorus tribromide.
Step 3: Synthesis of [2H6]-3-mercapto-3-methylbutyric acid (d-4)
-
The bromo-intermediate is treated with thiourea.
-
The resulting product is then hydrolyzed with sodium hydroxide (B78521) to yield the mercapto-carboxylic acid.
Step 4: Synthesis of [2H6]-3-mercapto-3-methylbutanol (d-5)
-
The carboxylic acid group is reduced to a primary alcohol using lithium aluminium hydride.
Step 5: Synthesis of [2H6]-3-mercapto-3-methylbutyl formate (d-1)
-
The final step involves the formylation of the alcohol using formic acid to yield the target compound.
Analytical Characterization
The structural confirmation and purity of this compound and its intermediates are typically assessed using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1]
Table 3: Key Mass Spectrometry Data for [2H6]-3-Mercapto-3-methylbutyl formate (d-1)
| Ionization Mode | Key m/z Values and Fragments | Interpretation |
| MS-EI | 154 (M+), 75 (base peak) | The molecular ion confirms the incorporation of six deuterium atoms. The base peak at m/z 75 ([M]+ - H₂S - HCO₂) also contains the deuterium labels, making it suitable for differentiation from the non-labeled compound. |
| MS-CI | 155 ([M+H]+), 121 (base peak) | The protonated molecular ion and the base peak ([M+H]+ - H₂S) are suitable for quantification in stable isotope dilution assays. |
Application in Quantitative Bioanalysis
The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry.[1] This is particularly relevant in the field of drug development for the bioanalysis of therapeutic agents and their metabolites in biological matrices.
The Role of SIL-IS in Drug Development
In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of a drug candidate and its metabolites in plasma, urine, or tissue is essential. LC-MS/MS is the gold standard for this type of analysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including:
-
Variability in sample preparation and extraction recovery.
-
Fluctuations in injection volume.
-
Matrix effects (ion suppression or enhancement) in the mass spectrometer source.
A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte of interest.[3] This means it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects. By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, the ratio of the analyte's MS signal to the SIL-IS's MS signal can be used to accurately calculate the analyte's concentration, effectively normalizing for any experimental variability.
Hypothetical Application in a DMPK Study
Consider a hypothetical new chemical entity (NCE) that contains a 3-mercapto-3-methylbutyl moiety and is metabolized via ester cleavage. To quantify this NCE and its primary thiol metabolite in human plasma, this compound could be employed as an internal standard for the metabolite.
Caption: Bioanalytical workflow using a SIL-IS in a DMPK study.
In this workflow:
-
A known concentration of this compound is added to the plasma sample.
-
The sample undergoes an extraction procedure to isolate the analyte and the internal standard.
-
The extract is injected into an LC-MS/MS system.
-
The mass spectrometer is set to monitor specific mass transitions for both the analyte and the deuterated internal standard.
-
The ratio of the peak areas is used to determine the precise concentration of the analyte, correcting for any loss during sample processing or signal variation during analysis.
Conclusion
This compound is a valuable tool for researchers and drug development professionals engaged in quantitative bioanalysis. Its well-defined synthesis and distinct mass make it an excellent stable isotope-labeled internal standard. While its documented use is in flavor analysis, the principles of its application are directly transferable to the rigorous quantitative demands of preclinical and clinical drug development. The use of SIL-IS, such as this compound, is a critical component of robust and reliable bioanalytical methods, ensuring the generation of high-quality data for pharmacokinetic and metabolic studies.
References
An In-depth Technical Guide to 3-Mercapto-3-methylbutyl-d6 Formate
This technical guide provides a comprehensive overview of 3-Mercapto-3-methylbutyl-d6 Formate (B1220265), a deuterated isotopologue of the impactful aroma compound, 3-Mercapto-3-methylbutyl formate. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, flavor science, and drug development who require detailed information on the chemical structure, properties, and synthesis of this labeled compound.
Chemical Structure and Formula
3-Mercapto-3-methylbutyl-d6 Formate is the deuterium-labeled version of 3-Mercapto-3-methylbutyl formate, where six hydrogen atoms on the two methyl groups attached to the tertiary carbon have been replaced with deuterium (B1214612). This isotopic labeling is crucial for its use as an internal standard in quantitative analyses.
The chemical formula for this compound is C6H6D6O2S.[1] Its parent compound, 3-Mercapto-3-methylbutyl formate, has the chemical formula C6H12O2S.[2][3][4][5][6]
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The incorporation of deuterium atoms results in a higher molecular weight for the labeled compound compared to its unlabeled counterpart. This mass difference is fundamental for its application in isotope dilution assays. A comparison of the key physicochemical properties is summarized in the table below.
| Property | This compound | 3-Mercapto-3-methylbutyl Formate |
| CAS Number | 162404-32-2[1][7] | 50746-10-6[3][4][5] |
| Molecular Formula | C6H6D6O2S[1] | C6H12O2S[2][3][4] |
| Molecular Weight | 154.26 g/mol [1] | 148.22 g/mol [5] |
| Monoisotopic Mass | 154.1 g/mol (approx.) | 148.055800318 g/mol [2] |
| Appearance | Not specified | Not specified |
| Odor | Not specified | Sulfurous, catty, caramellic, with notes of roasted coffee and meat, and a tropical nuance upon dilution[8] |
| Applications | Labeled internal standard for quantification[9] | Flavoring agent in foods and beverages, particularly coffee[8][10] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound has been described for its use as an internal standard in the accurate quantification of the unlabeled analogue in roasted coffee.[9] The multi-step synthesis is outlined below.
Objective: To synthesize [2H6]-3-mercapto-3-methylbutyl formate to serve as a stable isotope-labeled internal standard.
Materials:
-
[2H6]-acetone (99.9% deuterium)
-
Ethyl acetate (B1210297)
-
Lithium bis(trimethylsilyl)amide
-
Thiourea
-
Lithium aluminium hydride
-
Organic solvents (dried and distilled)
Methodology:
-
Activation of Ethyl Acetate and Coupling with [2H6]-acetone: Ethyl acetate is activated at the α-position using lithium bis(trimethylsilyl)amide. This is followed by a coupling reaction with [2H6]-acetone to form ethyl [2H6]-3-hydroxy-3-methylbutyrate.[9]
-
Bromination: The hydroxyl group in ethyl [2H6]-3-hydroxy-3-methylbutyrate is substituted with bromine to yield ethyl [2H6]-3-bromo-3-methylbutyrate.[9]
-
Thiol Formation: The bromo-intermediate is treated with thiourea, followed by hydrolysis, to produce [2H6]-3-mercapto-3-methylbutyric acid.[9]
-
Reduction of Carboxylic Acid: The carboxylic acid group of [2H6]-3-mercapto-3-methylbutyric acid is reduced to a primary alcohol using lithium aluminium hydride, resulting in [2H6]-3-mercapto-3-methylbutan-1-ol.[9]
-
Formylation: The final step involves the formylation of the alcohol to yield the target compound, [2H6]-3-mercapto-3-methylbutyl formate.[9]
Characterization: The structure and purity of the synthesized compound and its intermediates are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9]
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of chemical transformations, starting from commercially available deuterated acetone. The workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Showing Compound 3-Mercapto-3-methylbutyl formate (FDB015048) - FooDB [foodb.ca]
- 3. 3-Mercapto-3-methylbutyl formate | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Mercapto-3-methylbutyl formate (ester) [webbook.nist.gov]
- 5. 3-Mercapto-3-methylbutyl formate analytical standard 50746-10-6 [sigmaaldrich.com]
- 6. 3-Mercapto-3-methylbutyl formate | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
- 9. imreblank.ch [imreblank.ch]
- 10. 3-Mercapto-3-methylbutyl Formate - High Purity Analytical Material at Best Price [nacchemical.com]
Technical Guide: 3-Mercapto-3-methylbutyl-d6 Formate (CAS: 162404-32-2)
Disclaimer: Information regarding the biological activity, specific experimental protocols beyond chemical synthesis, and signaling pathway involvement of 3-Mercapto-3-methylbutyl-d6 Formate (B1220265) is not available in publicly accessible scientific literature. This document summarizes the existing technical data, primarily focusing on its chemical properties, synthesis, and analytical applications. The sections on potential metabolism and future research directions are speculative and based on general principles of related chemical moieties.
Introduction
3-Mercapto-3-methylbutyl-d6 Formate (CAS: 162404-32-2) is the deuterated form of 3-Mercapto-3-methylbutyl formate (CAS: 50746-10-6). The non-labeled compound is recognized as a potent aroma-active thiol, contributing to the flavor profile of roasted coffee and other food products.[1] The primary application of the deuterated analog is as an internal standard in stable isotope dilution assays for the accurate quantification of its non-deuterated counterpart in various matrices.[1] This guide provides a comprehensive overview of the available technical information for researchers and scientists.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound and its non-deuterated analog.
| Property | This compound | 3-Mercapto-3-methylbutyl Formate |
| CAS Number | 162404-32-2[2] | 50746-10-6 |
| Molecular Formula | C6H6D6O2S[2] | C6H12O2S |
| Molecular Weight | 154.26 g/mol [2] | 148.22 g/mol |
| Synonyms | [2H6]-3-Mercapto-3-methylbutyl formate | Formic acid 3-mercapto-3-methylbutyl ester |
| Appearance | - | Colorless clear liquid |
| Odor | - | 'Catty, roasty'[1] |
| Purity | - | ≥97.5% (GC) |
| Refractive Index | - | n20/D 1.460-1.462 |
| Storage Temperature | - | 2-8°C |
Synthesis of this compound
The synthesis of [2H6]-3-mercapto-3-methylbutyl formate is a multi-step process designed for the stable isotope labeling of the parent compound.[1] The primary application of this synthesized, deuterated compound is as an internal standard for quantitative analysis.[1]
Experimental Protocol
The synthesis involves the following key steps, as described in the literature[1]:
-
Formation of Ethyl [2H6]-3-hydroxy-3-methylbutyrate: Ethyl acetate (B1210297) is activated with lithium bis(trimethylsilyl)amide and then coupled with [2H6]-acetone. The resulting product is purified by distillation under reduced pressure.
-
Bromination: The hydroxyl group of ethyl [2H6]-3-hydroxy-3-methylbutyrate is substituted with bromine to yield ethyl [2H6]-3-bromo-3-methylbutyrate.
-
Thiol Formation: The bromo-intermediate is treated with thiourea, followed by hydrolysis to produce [2H6]-3-mercapto-3-methylbutyric acid.
-
Reduction: The carboxylic acid group is reduced to a primary alcohol using lithium aluminium hydride, yielding [2H6]-3-mercapto-3-methylbutan-1-ol.
-
Formylation: The final step involves the formylation of the alcohol to produce [2H6]-3-mercapto-3-methylbutyl formate.
Synthesis Workflow
Analytical Applications
The primary and well-documented application of this compound is as an internal standard in stable isotope dilution assays (SIDA).[1] Due to its identical chemical and physical properties to the non-labeled analyte, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry. This allows for the correction of analyte loss during sample preparation and analysis, leading to highly accurate quantification.[1]
Potential Metabolism (Speculative)
There is no specific data on the metabolism of this compound. However, based on its structure, two primary metabolic pathways can be hypothesized:
-
Ester Hydrolysis: The formate ester bond is susceptible to hydrolysis by esterases, which are abundant in biological systems. This would yield 3-mercapto-3-methyl-1-butanol (B1210777) and formate.
-
Thiol Oxidation: The thiol group can undergo oxidation to form disulfides or further oxidation to sulfinic and sulfonic acids.
The released formate would enter the one-carbon metabolism pool, which is essential for the biosynthesis of purines and thymidine.
Future Research Directions (Speculative)
Given the lack of data on the biological effects of 3-Mercapto-3-methylbutyl Formate, several avenues of research could be explored, particularly for drug development professionals.
-
Antioxidant Properties: Thiol-containing compounds are known for their antioxidant and radical scavenging properties. In vitro assays could be conducted to evaluate the potential of this molecule to mitigate oxidative stress.
-
Enzyme Inhibition: The structural features of this molecule could lend themselves to interactions with specific enzyme active sites. Screening against various enzyme panels could reveal potential inhibitory activities.
-
Metal Chelation: The thiol group may allow for the chelation of heavy metal ions. This could be investigated for potential applications in toxicology or as a therapeutic strategy for metal overload disorders.
-
Cytotoxicity and Biological Activity Screening: Initial in vitro studies using various cell lines could provide a baseline understanding of its cytotoxicity and any potential effects on cell proliferation, apoptosis, or other cellular processes.
General Experimental Protocols for Thiols
For researchers interested in exploring the properties of this compound, general assays for thiol-containing molecules could be adapted.
-
Ellman's Assay: This colorimetric assay can be used to quantify free thiol groups in a sample.
-
In Vitro Antioxidant Assays: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay could be employed to assess its antioxidant capacity.
It is important to reiterate that these are general methods and would require specific optimization and validation for 3-Mercapto-3-methylbutyl Formate.
Conclusion
This compound is a deuterated chemical primarily used as an internal standard for the quantification of its non-deuterated analog, a known flavor compound. While detailed information on its synthesis and analytical use is available, there is a significant gap in the scientific literature regarding its biological activity, metabolism, and potential applications in drug development. The speculative pathways and research directions outlined in this guide are intended to provide a starting point for researchers interested in exploring the potential of this and structurally related molecules.
References
Principles of Isotopic Labeling in Chemical Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of isotopic labeling in chemical analysis. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are looking to leverage the power of isotopic tracers in their work.
Core Principles of Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules in chemical reactions and biological systems.[1][2] It involves the substitution of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons.[3][4] This difference in neutron number results in a difference in mass, which can be detected by analytical instruments such as mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[1]
Isotopes can be either stable or radioactive. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), are non-radioactive and are the focus of this guide.[5] Radioactive isotopes, while also used in labeling studies, present additional safety and handling considerations. The fundamental principle behind isotopic labeling is that the chemical properties of an element are primarily determined by its electron configuration, which is the same for all isotopes of that element.[5] Therefore, isotopically labeled molecules behave almost identically to their unlabeled counterparts in biological and chemical processes, making them excellent tracers.[5]
The primary applications of isotopic labeling in chemical analysis include:
-
Quantitative Proteomics: Measuring changes in protein abundance between different samples.
-
Metabolic Flux Analysis: Tracing the flow of metabolites through metabolic pathways.
-
Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion of drug candidates.
-
Structural Biology: Aiding in the determination of protein and other biomolecular structures using NMR.
Data Presentation: Properties of Common Stable Isotopes
The choice of isotope for a labeling experiment depends on the specific application and the analytical technique being used. The table below summarizes the properties of commonly used stable isotopes in chemical analysis.
| Isotope | Natural Abundance (%)[6] | Atomic Mass (amu) | Common Applications |
| ¹H | 99.985 | 1.007825 | NMR |
| ²H (D) | 0.015 | 2.014102 | NMR, MS, DMPK |
| ¹²C | 98.89 | 12.000000 | Reference |
| ¹³C | 1.11 | 13.003355 | MS, NMR, Metabolic Flux Analysis |
| ¹⁴N | 99.634 | 14.003074 | Reference |
| ¹⁵N | 0.366 | 15.000109 | MS, NMR, Proteomics |
| ¹⁶O | 99.762 | 15.994915 | Reference |
| ¹⁸O | 0.200 | 17.999160 | MS, Proteomics |
Experimental Protocols and Methodologies
This section provides detailed methodologies for key isotopic labeling experiments.
Quantitative Proteomics using Mass Spectrometry
SILAC is a metabolic labeling strategy where cells are grown in media containing either "light" (natural abundance) or "heavy" (isotopically labeled) essential amino acids, typically arginine and lysine (B10760008).[7] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.
Experimental Protocol:
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium, and the other in "heavy" SILAC medium containing, for example, ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine.
-
Label Incorporation: Passage the cells for at least five to six doublings to ensure complete incorporation (>95%) of the labeled amino acids.[8]
-
Experimental Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) and a control treatment to the other ("light" labeled cells).
-
Sample Pooling: Harvest the cells and lyse them. Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass difference between the "light" and "heavy" peptides allows for their differentiation in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two samples.[7]
Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labeling reagents that covalently attach to the N-terminus and lysine residues of peptides.[9] The tags are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for quantification.[9]
Experimental Protocol:
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.
-
Peptide Labeling: Label the peptide digests from each sample with a different isobaric tag (e.g., TMT10plex allows for the labeling of up to 10 different samples).
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.
-
Fractionation (Optional): For complex samples, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide mixture (or each fraction) by LC-MS/MS.
-
Data Analysis: In the MS1 scan, the isobarically tagged peptides appear as a single peak. During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptide (and thus protein) across the different samples.[10]
Quantitative Data: iTRAQ and TMT Reporter Ion Masses
| iTRAQ 4-plex | Mass (m/z) | TMT 10-plex | Mass (m/z) |
| Reporter 114 | 114.1112 | Reporter 126 | 126.1277 |
| Reporter 115 | 115.1083 | Reporter 127N | 127.1248 |
| Reporter 116 | 116.1116 | Reporter 127C | 127.1311 |
| Reporter 117 | 117.1150 | Reporter 128N | 128.1281 |
| Reporter 128C | 128.1344 | ||
| Reporter 129N | 129.1315 | ||
| Reporter 129C | 129.1378 | ||
| Reporter 130N | 130.1348 | ||
| Reporter 130C | 130.1411 | ||
| Reporter 131 | 131.1382 |
Metabolic Flux Analysis using ¹³C Labeling
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions in a biological system.[11] It involves feeding cells a ¹³C-labeled substrate, such as glucose, and then measuring the incorporation of ¹³C into downstream metabolites.
Experimental Protocol:
-
Cell Culture and Labeling: Culture cells in a defined medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose).
-
Isotopic Steady State: Allow the cells to reach an isotopic steady state, where the labeling pattern of intracellular metabolites is stable.
-
Metabolite Extraction: Quench metabolism rapidly and extract the intracellular metabolites.
-
Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the metabolites to make them volatile.
-
MS or NMR Analysis: Analyze the metabolite extracts using MS (GC-MS or LC-MS) or NMR to determine the mass isotopologue distribution (MID) for each metabolite.[12]
-
Flux Calculation: Use computational models to fit the experimentally determined MIDs to a metabolic network model, thereby calculating the intracellular metabolic fluxes.[13]
Protein Structure and Dynamics using NMR Spectroscopy
Isotopic labeling is crucial for NMR studies of proteins, especially for larger proteins, as it simplifies spectra and enables the use of specific NMR experiments.[14]
Experimental Protocol:
-
Protein Expression: Express the protein of interest in a bacterial or eukaryotic expression system.
-
Isotopic Labeling:
-
Uniform Labeling: Grow the expression host in a minimal medium containing ¹⁵N-ammonium chloride and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively, to produce uniformly ¹⁵N- and/or ¹³C-labeled protein.[15]
-
Selective Labeling: Supplement the growth medium with specific ¹⁵N- or ¹³C-labeled amino acids to label only certain residue types.[16]
-
Deuteration: Grow the expression host in D₂O-based medium to produce deuterated protein, which can reduce NMR signal broadening for large proteins.[17]
-
-
Protein Purification: Purify the isotopically labeled protein using standard chromatography techniques.
-
NMR Sample Preparation: Prepare the NMR sample by dissolving the purified protein in a suitable buffer, often in D₂O to minimize the signal from water protons.
-
NMR Data Acquisition: Acquire a series of multi-dimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA) to obtain resonance assignments and structural restraints.
-
Structure Calculation and Analysis: Process the NMR data and use the structural restraints to calculate the three-dimensional structure of the protein.
Drug Metabolism and Pharmacokinetics (DMPK) Studies
Stable isotope labeling is widely used in DMPK studies to trace the fate of a drug candidate in a biological system.[18]
Experimental Protocol:
-
Synthesis of Labeled Drug: Synthesize the drug candidate with one or more stable isotopes, such as ²H, ¹³C, or ¹⁵N. The position of the label should be chosen carefully to be metabolically stable.
-
In Vitro Metabolism: Incubate the labeled drug with liver microsomes or hepatocytes to identify potential metabolites. The mass shift introduced by the isotopic label helps to distinguish drug-related metabolites from endogenous compounds.
-
In Vivo Studies: Administer the labeled drug to an animal model or human subject.
-
Sample Collection: Collect biological samples such as blood, urine, and feces over a time course.
-
Sample Analysis: Analyze the samples using LC-MS/MS to identify and quantify the parent drug and its metabolites. The isotopic signature of the labeled compounds facilitates their detection.
-
Pharmacokinetic Analysis: Determine the pharmacokinetic parameters of the drug, such as its half-life, clearance, and volume of distribution. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[19]
Mandatory Visualizations
General Experimental Workflow for Isotopic Labeling
Caption: General experimental workflow for isotopic labeling studies.
Signaling Pathway Example: Tracing Glucose Metabolism
Caption: Tracing ¹³C-labeled glucose through glycolysis and the TCA cycle.
Logical Relationship: Comparison of Proteomic Labeling Strategies
Caption: Comparison of SILAC, iTRAQ, and TMT labeling strategies.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Isotope, what to remember | Orano [orano.group]
- 4. Education - Stable Isotopes NOAA GML [gml.noaa.gov]
- 5. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 6. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. youtube.com [youtube.com]
- 9. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 13. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 16. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. metsol.com [metsol.com]
- 19. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight of 3-Mercapto-3-methylbutyl-d6 Formate
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of 3-Mercapto-3-methylbutyl-d6 Formate (B1220265), an isotopically labeled compound of significant interest in flavor analysis and metabolic studies. This document details the systematic determination of its molecular formula, a precise calculation of its monoisotopic mass and average molecular weight, and the protocol for these calculations. Included is a structural diagram to provide a clear visual representation of the molecule.
Introduction
3-Mercapto-3-methylbutyl formate is a volatile sulfur compound identified as a key aroma constituent in coffee and other food products.[1][2] The deuterated form, 3-Mercapto-3-methylbutyl-d6 Formate, serves as an invaluable internal standard for quantitative analysis using mass spectrometry. The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling provides a distinct mass shift, allowing for precise differentiation from the naturally occurring analyte without significantly altering its chemical properties. This guide outlines the precise calculation of this labeled compound's molecular weight, a critical parameter for mass spectrometry calibration, metabolic tracking, and quantitative assay development.
Molecular Structure and Formula Determination
The chemical name provides the necessary information to deduce the molecular structure and formula.
-
Formate : This indicates an ester of formic acid (HCOO-).
-
3-Mercapto-3-methylbutyl : This describes the alcohol moiety. It is a four-carbon chain ("butyl") with a methyl group (-CH₃) and a mercapto group (-SH) attached to the third carbon.
-
-d6 : This signifies the replacement of six protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms. In common synthetic labeling for this molecule, the substitution occurs on the two geminal methyl groups at the 3-position, converting -(CH₃)₂ to -(CD₃)₂.
Based on this deconstruction, the molecular formula for the non-labeled compound is C₆H₁₂O₂S.[1][3][4] For the deuterated analogue, six hydrogen atoms are replaced with six deuterium atoms, resulting in the following molecular formula:
C₆H₆D₆O₂S
Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights for the constituent elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[5][6][7]
Data Presentation: Atomic and Molecular Weights
The following table summarizes the atomic weights of the constituent isotopes and the resulting molecular weight of this compound.
| Element | Isotope | Count | Standard Atomic Weight (amu) | Subtotal (amu) |
| Carbon | C | 6 | 12.011[8][9][10] | 72.066 |
| Hydrogen | H | 6 | 1.008[7][11][12] | 6.048 |
| Deuterium | D (²H) | 6 | 2.014[13][14][15][16] | 12.084 |
| Oxygen | O | 2 | 15.999[17][18] | 31.998 |
| Sulfur | S | 1 | 32.065[19][20][21][22] | 32.065 |
| Total | Molecular Weight | 154.261 |
The calculated average molecular weight for this compound is 154.261 g/mol . For comparison, the molecular weight of the non-deuterated form is approximately 148.22 g/mol .[4]
Experimental and Computational Protocols
Protocol 1: Theoretical Molecular Weight Calculation
This protocol details the steps for the theoretical calculation of the molecular weight, a fundamental procedure in analytical chemistry.
-
Structural Elucidation : Deconstruct the IUPAC name to determine the precise chemical structure of the molecule. Identify the parent chain, functional groups (formate, mercapto), and alkyl substituents (methyl).
-
Isotopic Label Identification : Identify the isotopic label from the chemical name (e.g., "-d6"). Determine the specific location of the deuterium atoms on the molecular scaffold. For this compound, the label refers to the two methyl groups at the C-3 position.
-
Formula Derivation : Write the molecular formula for the non-labeled compound (C₆H₁₂O₂S). Adjust the formula to account for the isotopic labels by subtracting the replaced hydrogen atoms and adding the deuterium atoms, yielding C₆H₆D₆O₂S.
-
Atomic Weight Compilation : Obtain the standard atomic weight for each element (C, O, S), the mass of protium (H), and the specific atomic mass for the deuterium isotope (D) from authoritative sources such as the NIST Chemistry WebBook or IUPAC publications.
-
Final Calculation : Compute the total molecular weight by multiplying the count of each atom by its corresponding atomic weight and summing the results, as demonstrated in the table above.
Visualization
Molecular Structure Diagram
The following diagram illustrates the chemical structure of this compound, highlighting the positions of the deuterium labels.
Caption: Chemical structure of this compound.
References
- 1. 3-Mercapto-3-methylbutyl Formate - High Purity Analytical Material at Best Price [nacchemical.com]
- 2. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
- 3. 3-Mercapto-3-methylbutyl formate (ester) [webbook.nist.gov]
- 4. 3-Mercapto-3-methylbutyl formate (ester) [webbook.nist.gov]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. webqc.org [webqc.org]
- 10. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 13. Deuterium - Wikipedia [en.wikipedia.org]
- 14. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 15. byjus.com [byjus.com]
- 16. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]
- 17. princeton.edu [princeton.edu]
- 18. quora.com [quora.com]
- 19. echemi.com [echemi.com]
- 20. Sulfur | Definition, Element, Symbol, Uses, & Facts | Britannica [britannica.com]
- 21. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 22. quora.com [quora.com]
The Gold Standard: A Technical Guide to the Importance of Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of analytical accuracy and precision is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards. By serving as a near-perfect mimic of the analyte, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust, reliable, and defensible data.
Core Principles: Why Deuterium (B1214612) Labeling is the Gold Standard
The foundational principle behind the use of a deuterated internal standard (IS) is isotope dilution mass spectrometry (IDMS). This technique involves introducing a known quantity of an isotopically labeled version of the analyte into the sample at the earliest possible stage of the analytical workflow.[1]
A deuterated internal standard is chemically identical to the analyte of interest, with the only distinction being the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H).[2][3] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[2][4] This co-elution and analogous behavior are crucial for compensating for various sources of error that can compromise data quality.[5]
Key sources of analytical variability mitigated by deuterated internal standards include:
-
Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate normalization of the signal.[6]
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps can vary between samples. The deuterated standard tracks these losses, ensuring that the ratio of the analyte to the standard remains constant.[5]
-
Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent results across different analytical runs.[7]
Quantitative Data Presentation: The Evident Superiority of Deuterated Standards
The impact of utilizing a deuterated internal standard on assay performance is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize data from various studies, highlighting the superiority of deuterated internal standards over structural analogs or methods without an internal standard.
Table 1: Comparative Performance of Deuterated vs. Structural Analog Internal Standards for the Quantification of Various Drugs in Human Plasma
| Analyte | Internal Standard Type | Linearity (r²) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Drug A | Deuterated (d4) | >0.998 | 2.1 - 4.5 | 3.5 - 5.8 | 97.2 - 103.8 |
| Structural Analog | >0.995 | 5.8 - 12.3 | 7.2 - 14.1 | 88.5 - 111.2 | |
| Drug B | Deuterated (d6) | >0.999 | 1.8 - 3.9 | 2.9 - 5.1 | 98.5 - 102.1 |
| Structural Analog | >0.992 | 7.2 - 15.8 | 9.8 - 17.3 | 85.1 - 115.4 | |
| Drug C | Deuterated (d3) | >0.998 | 2.5 - 5.1 | 4.1 - 6.5 | 96.9 - 104.5 |
| Structural Analog | >0.996 | 6.5 - 13.5 | 8.1 - 16.2 | 90.3 - 109.8 |
Data is representative and compiled from principles described in referenced literature.[2][8][9]
Table 2: Impact of Internal Standard Choice on Assay Precision for Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue. The use of the deuterated standard also resulted in a mean bias that was not significantly different from the true value.[9][10]
Mandatory Visualizations: Workflows and Logical Relationships
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex experimental workflows and logical relationships.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following methodologies are provided for key sample preparation techniques.
Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[11]
Materials:
-
Plasma sample
-
Deuterated internal standard working solution
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (precipitation solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC vials
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[11]
-
Add 20 µL of the deuterated internal standard working solution to the plasma sample.[12]
-
Vortex briefly to mix.[12]
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.[11]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[11]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[11]
-
The sample is now ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[11]
Materials:
-
Urine sample
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., Oasis HLB)
-
Vacuum manifold
-
Methanol (B129727) (conditioning solvent)
-
Water (equilibration solvent)
-
5% Methanol in water (wash solvent)
-
Acetonitrile (elution solvent)
-
Collection tubes
-
Nitrogen evaporator
-
Reconstitution solvent
-
LC vials
Procedure:
-
Add 10 µL of the deuterated internal standard working solution to 1 mL of the urine sample and vortex to mix.[11]
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[11]
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[11]
-
Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).[11]
-
Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove unretained interferences.[11]
-
Drying: Dry the cartridge under vacuum for 5 minutes.[11]
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (acetonitrile) to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.[11]
-
Transfer the reconstituted sample to an LC vial for analysis.
Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Plasma sample
-
Deuterated internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE))
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
-
LC vials
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the deuterated internal standard working solution.
-
Add 100 µL of aqueous buffer and vortex briefly.
-
Add 600 µL of MTBE.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an LC vial for analysis.
Troubleshooting Common Challenges
While deuterated internal standards are the gold standard, their use is not without potential challenges. Understanding and addressing these issues is critical for robust method development.
Isotopic Exchange
Isotopic exchange, or back-exchange, is the unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the sample matrix or solvents.[8] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.
Protocol for Evaluating Isotopic Exchange:
-
Incubate the deuterated IS in blank matrix at various temperatures (e.g., 4°C, room temperature, 37°C) and for different durations.
-
Incubate the deuterated IS in the final reconstitution solvent under the same conditions.
-
Analyze the samples and monitor for a decrease in the deuterated IS signal and the appearance of the unlabeled analyte signal. A significant change suggests instability.[13]
Chromatographic Shift
Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[2] If this shift is significant, the analyte and internal standard may experience different matrix effects, compromising accuracy.
Protocol for Troubleshooting Chromatographic Shift:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually assess the degree of separation.[2]
-
Adjust Chromatographic Conditions:
-
Mobile Phase: Modify the organic-to-aqueous ratio or change the organic solvent (e.g., acetonitrile to methanol).[2]
-
Gradient: Alter the slope of the gradient to influence selectivity.
-
Temperature: Adjust the column temperature, as this can affect the interactions between the analytes and the stationary phase.[2]
-
-
Consider a Less Retentive Column: If co-elution cannot be achieved, a column with lower resolving power might be used to ensure both compounds elute within the same peak.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[11] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in regulated and research environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can generate high-quality, reliable data to support critical decision-making in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing Metabolomics Data: Graphical Insights - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. lcms.cz [lcms.cz]
- 11. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Navigating Isotopic Labeling: A Technical Guide to 3-Mercapto-3-methylbutyl Formate and its d6 Analog
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and metabolic research, the use of isotopically labeled compounds is a cornerstone for accurate quantification and pathway elucidation. This technical guide delves into the core differences between 3-Mercapto-3-methylbutyl formate (B1220265) and its deuterated (d6) analog. This information is crucial for researchers in flavor chemistry, food science, and metabolic studies who require precise analytical standards.
Core Chemical and Physical Properties
3-Mercapto-3-methylbutyl formate is a volatile sulfur compound known for its contribution to the aroma of roasted coffee, often described as "catty" or "roasty".[1] Its d6 analog, where six hydrogen atoms on the two methyl groups attached to the tertiary carbon have been replaced with deuterium, serves as an excellent internal standard for quantification studies using stable isotope dilution assays.[1] The key distinction lies in the mass difference, which allows for clear differentiation in mass spectrometry while maintaining nearly identical chemical and physical properties.[1]
| Property | 3-Mercapto-3-methylbutyl formate | 3-Mercapto-3-methylbutyl-d6 formate | Data Source(s) |
| Molecular Formula | C6H12O2S | C6H6D6O2S | [2] |
| Molecular Weight | 148.22 g/mol | 154.26 g/mol | [2][3][4][5] |
| CAS Number | 50746-10-6 | 162404-32-2 | [4][5][6] |
| Appearance | Colorless clear liquid (estimated) | Not explicitly stated, assumed to be similar | [4] |
| Specific Gravity | 1.030 @ 25.00 °C | Not available | [4] |
| Refractive Index | 1.46200 to 1.47200 @ 20.00 °C | Not available | [4] |
| Flash Point | 149.00 °F TCC (65.00 °C) | Not available | [4] |
| Boiling Point | 30-31 °C at 1 kPa | Not available | [7] |
Experimental Protocols
The primary application of the d6 analog is as an internal standard. The following outlines a general experimental protocol for its use in quantifying the unlabeled compound in a sample matrix, such as coffee.
Protocol: Quantification by Stable Isotope Dilution Assay (SIDA)
1. Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Create a series of calibration standards by spiking known amounts of unlabeled 3-Mercapto-3-methylbutyl formate into the matrix of interest (e.g., coffee extract) and adding a fixed amount of the d6-internal standard solution to each.
2. Sample Preparation:
-
Accurately weigh the sample to be analyzed.
-
Add a precise volume of the this compound internal standard stock solution to the sample.
-
Perform an extraction procedure to isolate the volatile and semi-volatile compounds. This may involve methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).
3. Analytical Instrumentation:
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
-
The GC will separate the analytes, and the MS will detect and quantify the native compound and its deuterated analog based on their unique mass-to-charge ratios.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the unlabeled analyte to the peak area of the d6-internal standard against the concentration of the unlabeled analyte in the calibration standards.
-
Determine the concentration of 3-Mercapto-3-methylbutyl formate in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
Synthesis of this compound
The synthesis of the deuterated analog is a multi-step process that starts with deuterated acetone.[1] The following workflow diagram illustrates the key transformations.
Logical Relationship in Analytical Application
The use of a deuterated standard in quantitative analysis is based on the principle of isotope dilution. The following diagram illustrates the logical relationship in this analytical approach.
References
- 1. imreblank.ch [imreblank.ch]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Mercapto-3-methylbutyl formate | C6H12O2S | CID 526487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
- 5. 3-Mercapto-3-methylbutyl formate (ester) [webbook.nist.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Showing Compound 3-Mercapto-3-methylbutyl formate (FDB015048) - FooDB [foodb.ca]
The Natural Presence of 3-Mercapto-3-methylbutyl Formate in Foods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl formate (B1220265) is a volatile sulfur compound that plays a significant role in the aroma profile of certain food products. Characterized by its "catty" or blackcurrant-like aroma, this compound, despite often being present in trace amounts, can have a substantial impact on the sensory perception of food. This technical guide provides an in-depth overview of the natural occurrence of 3-Mercapto-3-methylbutyl formate in food, with a focus on quantitative data, detailed experimental protocols for its analysis, and the biochemical pathways leading to its formation.
Natural Occurrence and Quantitative Data
The natural occurrence of 3-Mercapto-3-methylbutyl formate has been primarily documented in roasted coffee and, to a lesser extent, in aged beer. Its formation is intrinsically linked to the thermal processing of raw ingredients.
In Coffee
3-Mercapto-3-methylbutyl formate is considered a key aroma compound in roasted coffee, particularly in the Arabica variety.[1] Its concentration is highly dependent on the degree of roasting, with higher levels observed in more intensely roasted beans.[2] The presence of this compound contributes to the complex and desirable aroma profile of freshly brewed coffee.
| Food Product | Variety/Condition | Concentration | Reference |
| Roasted Coffee | Not Specified | 130 µg/kg | Blank, I. et al. (1992) |
| Arabica Coffee | Roasted | Predominantly present | [3] |
In Beer
The presence of 3-Mercapto-3-methylbutyl formate in beer is generally associated with aging and can sometimes be considered an off-flavor, contributing to "ribs" or "cats" notes.[4] Its formation in beer is less well-defined than in coffee but is thought to arise from precursors present in hops and malt (B15192052) that undergo transformation during fermentation and storage.
| Food Product | Variety/Condition | Concentration | Reference |
| Aged Beer | Pilot beers (after 1 month at 20°C) | Up to 1230 ng/L | [5] |
Formation Pathway
The primary pathway for the formation of 3-Mercapto-3-methylbutyl formate in food is through the thermal degradation of precursors during processes like coffee roasting. The Maillard reaction and Strecker degradation are key chemical reactions that generate the necessary precursors.[6]
The proposed formation pathway in coffee involves the reaction of 3-mercapto-3-methylbutanol with formic acid, both of which are generated during the roasting process.[7]
Experimental Protocols
The analysis of 3-Mercapto-3-methylbutyl formate in food matrices is challenging due to its volatility, reactivity, and low concentration. The following protocols are synthesized from established methods for the analysis of volatile sulfur compounds in coffee and beer.
Protocol 1: Quantification by Stable Isotope Dilution Assay (SIDA) coupled with GC-MS
This is the gold standard for accurate quantification of volatile compounds.
1. Sample Preparation and Extraction:
-
Weigh 10 g of finely ground roasted coffee or 50 mL of degassed beer into a solvent-resistant container.
-
Add a known amount of a labeled internal standard, such as [²H₆]-3-mercapto-3-methylbutyl formate.[8]
-
For coffee, perform a simultaneous distillation-extraction (SDE) with dichloromethane (B109758) for 2 hours. For beer, a liquid-liquid extraction with dichloromethane can be employed.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-FFAP (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent polar column.
-
Injector: Splitless mode at 250°C.
-
Oven Program: 40°C (hold for 2 min), ramp to 240°C at 4°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Monitor Ions (Example):
-
3-Mercapto-3-methylbutyl formate: m/z 88, 74, 47
-
[²H₆]-3-mercapto-3-methylbutyl formate: m/z 94, 80, 50
-
-
3. Quantification:
-
Create a calibration curve using standards of the unlabeled analyte and a fixed concentration of the labeled internal standard.
-
Calculate the concentration of the analyte in the sample based on the response ratio of the analyte to the internal standard.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is a solvent-free and often faster alternative for screening and semi-quantitative analysis.
1. Sample Preparation:
-
Place 2 g of ground coffee or 5 mL of beer into a 20 mL headspace vial.
-
For beer, add 1 g of NaCl to enhance the release of volatile compounds.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
3. GC-MS Analysis:
-
Desorption: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC-MS Parameters: Use the same GC column and MS conditions as described in Protocol 1.
4. Quantification:
-
For semi-quantitative analysis, compare the peak area of the analyte to an internal standard added to the sample or use an external calibration curve. For more accurate quantification, a stable isotope-labeled standard is recommended.
Experimental Workflow
The general workflow for the analysis of 3-Mercapto-3-methylbutyl formate in food samples involves several key stages, from sample collection to data interpretation.
Conclusion
3-Mercapto-3-methylbutyl formate is a potent aroma compound naturally occurring in roasted coffee and aged beer. Its formation is a result of complex chemical reactions during thermal processing. The accurate quantification of this compound requires sensitive and selective analytical techniques such as Stable Isotope Dilution Assay coupled with GC-MS. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of food science, flavor chemistry, and related disciplines. Further research may focus on elucidating the precise precursor pathways in different food matrices and understanding the sensory interactions of this compound with other volatile molecules.
References
- 1. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brewing Summit 2018 [asbc.confex.com]
- 3. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agraria.com.br [agraria.com.br]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of molecules in complex biological matrices is paramount. Stable Isotope Dilution Mass Spectrometry (SID-MS) stands as the definitive method for this purpose, offering unparalleled accuracy and robustness. This guide delves into the core principles of SID-MS, provides detailed experimental protocols, presents key quantitative data, and visualizes complex workflows and signaling pathways pertinent to drug development.
Core Principles of Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution Mass Spectrometry is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[1] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]
The fundamental principle of SID-MS is that the isotopically labeled internal standard behaves identically to the endogenous analyte during sample preparation, extraction, and ionization in the mass spectrometer.[2] Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, a highly accurate and precise quantification of the analyte can be achieved.[2][3] This method effectively corrects for matrix effects and variations in sample recovery, which are common challenges in bioanalysis.[4]
Data Presentation: Quantitative Performance Parameters
The performance of SID-MS methods is characterized by several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and analyte recovery. The following tables summarize these parameters for various analytes, showcasing the exceptional sensitivity and reliability of the technique.
| Analyte | Matrix | LC-MS/MS Method | LOD | LOQ | Reference |
| Drug Candidate A | Tissue | MRM | 35.5 µg/g | - | [5] |
| Drug Candidate B | Tissue | MRM | 2.5 µg/g | - | [5] |
| Organochlorine Pesticides | Water | GC-ECD | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | [6] |
| Organochlorine Pesticides | Sediment | GC-ECD | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g | [6] |
| Cefepime | Plasma | HPLC-MS/MS | - | 0.25 mg/L | [7] |
| Meropenem | Plasma | HPLC-MS/MS | - | 0.25 mg/L | [7] |
| Ciprofloxacin | Plasma | HPLC-MS/MS | - | 0.05 mg/L | [7] |
| Moxifloxacin | Plasma | HPLC-MS/MS | - | 0.125 mg/L | [7] |
| Linezolid | Plasma | HPLC-MS/MS | - | 0.125 mg/L | [7] |
| Piperacillin | Plasma | HPLC-MS/MS | - | 0.5 mg/L | [7] |
| Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Various Analytes using SID-MS. |
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Various Pharmaceuticals | Fish Tissue | Isotope Dilution | 91 - 112 | [8] |
| Phosphopeptides | Cell Lysate | IMAC | 38 ± 5 | [9] |
| Phosphopeptides | Cell Lysate | TiO₂ | 58 ± 20 | [9] |
| Opioids (e.g., Hydromorphone) | Human Plasma | LC-MS/MS | 85 - 95 | [10] |
| Table 2: Analyte Recovery Rates in SID-MS Analysis. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of SID-MS. Below are methodologies for two key applications: the quantification of a small molecule drug in plasma and the analysis of phosphopeptides in a signaling pathway.
Protocol 1: Quantification of a Small Molecule Drug in Plasma
This protocol outlines a typical workflow for the therapeutic drug monitoring of a small molecule drug in human plasma.
1. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard solution (concentration will be analyte-dependent).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity.
-
Protocol 2: Quantification of Phosphopeptides in a Signaling Pathway
This protocol describes a method for the relative quantification of phosphopeptides to study signaling pathways like mTOR or EGFR.
1. Cell Lysis and Protein Digestion:
-
Culture cells to the desired confluency and treat with stimuli or inhibitors as required by the experimental design.
-
Wash cells with ice-cold PBS and lyse with a urea-based lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.5, 1 mM sodium orthovanadate, 1 mM sodium fluoride).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce cysteine residues with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Dilute the lysate to <2 M urea and digest proteins with trypsin overnight at 37°C.
2. Phosphopeptide Enrichment:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Enrich for phosphopeptides using either Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[9]
-
Wash the enrichment material extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high pH buffer (e.g., 5% ammonia (B1221849) solution).
-
Desalt the enriched phosphopeptides using a C18 tip.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A long, shallow gradient on a C18 column is typically used for optimal separation of complex peptide mixtures.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI positive mode.
-
Analysis Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for discovery-based phosphoproteomics. For targeted quantification, Parallel Reaction Monitoring (PRM) or MRM would be used.
-
Spike in a known amount of a heavy-isotope labeled synthetic phosphopeptide standard corresponding to the target of interest for absolute quantification.
-
Mandatory Visualizations
Diagrams created using the DOT language provide clear visual representations of complex workflows and biological pathways, adhering to the specified formatting requirements.
Caption: General experimental workflow for Stable Isotope Dilution Mass Spectrometry.
References
- 1. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Graphviz [graphviz.org]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Quantification of Phosphorylation Dynamics in the Context of EGFR-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Quantitative Analysis of 3-Mercapto-3-methylbutyl Formate in Food Matrices using 3-Mercapto-3-methylbutyl-d6 Formate as an Internal Standard
Introduction
3-Mercapto-3-methylbutyl formate (B1220265) is a potent aroma compound that contributes to the characteristic scent of various food products, notably roasted coffee.[1] Its extremely low odor threshold necessitates a highly sensitive and accurate analytical method for its quantification to understand its impact on flavor profiles and for quality control purposes. Stable isotope dilution analysis (SIDA) using a deuterated internal standard is the gold standard for such quantitative analyses, offering superior accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2][3][4]
This application note details a robust and validated method for the quantification of 3-Mercapto-3-methylbutyl formate in food matrices using 3-Mercapto-3-methylbutyl-d6 Formate as an internal standard with detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The near-identical physicochemical properties of the analyte and its deuterated analogue ensure they co-elute and experience similar ionization efficiencies, thus correcting for potential analytical errors.[2][5]
Principle
The methodology involves spiking the sample with a known concentration of this compound. Both the native analyte and the deuterated internal standard are then extracted from the matrix, purified, and analyzed by LC-MS/MS. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards with known concentrations of the analyte and a fixed concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: 3-Mercapto-3-methylbutyl formate (≥97.5% purity)
-
Internal Standard: this compound
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE) for Coffee Matrix
-
Sample Homogenization: Prepare a homogenous coffee brew or a suspension of finely ground roasted coffee beans in deionized water.
-
Internal Standard Spiking: Add a precise volume of this compound stock solution to the homogenized sample and vortex thoroughly.
-
Centrifugation: Centrifuge the sample to pellet solid materials.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent wash (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 10% methanol in water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to ensure the separation of the analyte from matrix interferences.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
Table 1: Optimized MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Mercapto-3-methylbutyl Formate | 149.0 | 89.1 | 15 |
| This compound | 155.0 | 95.1 | 15 |
Data Presentation
The use of this compound as an internal standard significantly enhances the performance of the analytical method. The following tables summarize the validation data for the quantification of 3-Mercapto-3-methylbutyl Formate in a coffee matrix.
Table 2: Method Validation - Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 3: Method Validation - Accuracy and Precision
| Spiked Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| 0.3 (Low QC) | 98.5 | 4.2 |
| 50 (Mid QC) | 101.2 | 2.8 |
| 80 (High QC) | 99.3 | 3.1 |
Table 4: Matrix Effect and Recovery
| Parameter | Result (%) |
| Matrix Effect | 95.7 |
| Recovery | 92.4 |
Visualizations
Caption: Experimental workflow for the quantification of 3-Mercapto-3-methylbutyl Formate.
Conclusion
The use of this compound as an internal standard provides a highly accurate, precise, and robust method for the quantification of 3-Mercapto-3-methylbutyl Formate in complex food matrices. This stable isotope dilution LC-MS/MS method is ideal for applications in flavor research, quality control in the food and beverage industry, and any research requiring reliable quantification of this potent aroma compound. The detailed protocol and validation data presented herein demonstrate the effectiveness of this approach for researchers, scientists, and drug development professionals.
References
Application Note: Quantitative Analysis of 3-Mercapto-3-methylbutyl Formate in Complex Matrices using GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-mercapto-3-methylbutyl formate (B1220265) using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope-labeled internal standard, 3-Mercapto-3-methylbutyl-d6 Formate. 3-Mercapto-3-methylbutyl formate is a potent aroma compound found in various foods and beverages, notably coffee.[1] Accurate quantification is crucial for flavor and fragrance research, quality control, and food science studies. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[2] This protocol is applicable to a range of complex matrices, with a primary focus on beverages.
Introduction
3-Mercapto-3-methylbutyl formate is a volatile sulfur compound that contributes significantly to the aroma profile of certain products, often described as "catty" or "roasty" at very low concentrations.[2] Its analysis is challenging due to its volatility, reactivity, and typically low abundance in complex sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such volatile compounds, offering excellent separation and identification capabilities.
To overcome the challenges of accurate quantification, this protocol employs a stable isotope dilution assay (SIDA).[2] By spiking the sample with a known amount of this compound, which is chemically identical to the analyte but has a different mass, variations during sample extraction and analysis can be normalized.[2] This approach leads to highly reliable quantitative results.
Experimental Protocols
Materials and Reagents
-
Analytes: 3-Mercapto-3-methylbutyl formate (≥97.5% purity)
-
Internal Standard: this compound
-
Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Hexane (all GC grade)
-
Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Sample Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa, 2 mL GC vials with inserts.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: DB-Wax (60 m x 0.32 mm, 0.25 µm film thickness) or DB-FFAP (30 m x 0.32 mm, 0.25 µm film thickness).[3]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted for liquid samples such as coffee or other beverages.
-
Sample Aliquoting: Place 10 mL of the liquid sample into a 20 mL headspace vial.
-
Matrix Modification: Add 2 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the partitioning of volatile analytes into the headspace.
-
Internal Standard Spiking: Add a precise volume of a standard solution of this compound in methanol to achieve a final concentration similar to the expected analyte concentration.
-
Equilibration: Seal the vial and incubate at 40°C for 15 minutes with gentle agitation to allow for equilibration between the sample and the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace above the sample for 30 minutes at 40°C.
-
Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
GC-MS Parameters
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 6°C/min to 230°C
-
Hold at 230°C for 20 minutes[3]
-
-
Transfer Line Temperature: 240°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
Mass Spectrometry - Selected Ion Monitoring (SIM)
For high sensitivity and accurate quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. The following ions are recommended for monitoring:
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 3-Mercapto-3-methylbutyl formate | Analyte | 102 | 69 | 41 |
| This compound | Internal Standard | 106 | 140 | 65 |
The selection of these ions is based on the mass spectrum of the unlabeled compound from the NIST library and the reported mass spectrum of the deuterated analog.[2][3]
Data Presentation
The following table presents example quantitative data from the analysis of 3-Mercapto-3-methylbutyl formate in roasted coffee samples using a stable isotope dilution assay, demonstrating the application of this protocol.[1]
| Sample Type | Analyte Concentration (µg/kg) |
| Arabica Coffee | 130 |
| Robusta Coffee | 115 |
Diagrams
Caption: Experimental workflow for the GC-MS analysis of 3-Mercapto-3-methylbutyl formate.
Caption: Logical relationship for quantification using an internal standard.
References
Application Note: Quantification of 3-Mercapto-3-methylbutyl Formate in Coffee Samples by LC-MS/MS using a Stable Isotope Labeled Internal Standard
Affiliation: Google Research
Audience: This document is intended for researchers, scientists, and quality control professionals in the food and beverage industry, particularly those involved in flavor analysis of coffee products.
Abstract:
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-mercapto-3-methylbutyl formate (B1220265), a key aroma compound in roasted coffee.[1][2] The method employs a stable isotope-labeled internal standard, 3-Mercapto-3-methylbutyl-d6 Formate, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] The protocol provides a comprehensive workflow from sample extraction to data analysis, making it suitable for high-throughput quantitative analysis in research and quality control settings.
Introduction
3-Mercapto-3-methylbutyl formate is a potent sulfur-containing volatile compound that contributes significantly to the characteristic "roasty" and "catty" aroma of roasted coffee, detectable at very low concentrations.[1] Accurate quantification of this and other key aroma compounds is crucial for understanding flavor profiles, optimizing roasting processes, and ensuring product consistency. Stable isotope dilution assays (SIDA) are the gold standard for quantitative analysis by mass spectrometry, as the use of a stable isotope-labeled internal standard with identical chemical and physical properties to the analyte ensures reliable correction for analytical variability.[1]
This application note describes a method for the quantification of 3-mercapto-3-methylbutyl formate in coffee brew using this compound as the internal standard. The protocol includes sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Experimental
-
Analytes and Standards:
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Dichloromethane (HPLC Grade)
-
Stock Solutions:
-
Prepare individual stock solutions of 3-mercapto-3-methylbutyl formate and this compound in methanol at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions by serial dilution of the 3-mercapto-3-methylbutyl formate stock solution with 10% methanol in water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 10% methanol in water.
-
Construct calibration standards by spiking the appropriate amount of each working standard solution into a blank matrix (e.g., water or a coffee matrix previously tested to be free of the analyte). Add a constant amount of the internal standard working solution to each calibration standard and QC sample.
Coffee Sample Preparation:
-
Brew coffee according to a standardized procedure (e.g., 10 g of ground coffee with 150 mL of hot water).
-
Allow the coffee brew to cool to room temperature.
-
Centrifuge 10 mL of the coffee brew at 4,500 x g for 15 minutes to remove suspended solids.
-
To 1 mL of the supernatant, add 10 µL of the 100 ng/mL internal standard working solution (this compound).
-
Perform a liquid-liquid extraction by adding 2 mL of dichloromethane, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.
-
Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography:
-
System: Agilent 1290 Infinity II LC System or equivalent[4]
-
Column: Phenomenex Synergi Hydro-RP C18 (100 x 2 mm, 2.5 µm) or equivalent[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
Tandem Mass Spectrometry:
-
System: Agilent 6470 Triple Quadrupole LC/MS or equivalent[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Multiple Reaction Monitoring (MRM) Transitions:
-
The following MRM transitions should be optimized for the specific instrument used. The precursor ion ([M+H]+) for the unlabeled analyte is m/z 149.2 and for the d6-labeled internal standard is m/z 155.2. Product ions are generated from fragmentation of the precursor.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| 3-Mercapto-3-methylbutyl Formate (Quantifier) | 149.2 | 103.1 | 50 | 120 | 10 |
| 3-Mercapto-3-methylbutyl Formate (Qualifier) | 149.2 | 75.1 | 50 | 120 | 15 |
| This compound (IS) | 155.2 | 109.1 | 50 | 120 | 10 |
Results and Data Presentation
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 0.1 | 1,520 | 145,800 | 0.0104 |
| 0.5 | 7,850 | 148,200 | 0.0530 |
| 1.0 | 15,900 | 151,000 | 0.1053 |
| 5.0 | 81,200 | 149,500 | 0.5431 |
| 10.0 | 165,300 | 150,100 | 1.1013 |
| 25.0 | 420,500 | 148,900 | 2.8240 |
| 50.0 | 855,100 | 152,300 | 5.6146 |
Linearity (R²): >0.995
The precision and accuracy of the method are evaluated by analyzing QC samples at low, medium, and high concentrations (n=5).
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| Low QC | 0.4 | 0.42 | 105.0 | 6.8 |
| Mid QC | 8.0 | 7.85 | 98.1 | 4.5 |
| High QC | 40.0 | 41.2 | 103.0 | 3.9 |
The developed method can be applied to the quantification of 3-mercapto-3-methylbutyl formate in various coffee samples.
Table 3: Example Quantitative Data for Coffee Samples
| Sample ID | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
|---|---|---|---|---|
| Coffee A (Arabica) | 25,680 | 149,100 | 0.1722 | 1.65 |
| Coffee B (Robusta) | 41,330 | 150,500 | 0.2746 | 2.62 |
| Decaf Coffee C | 11,210 | 147,800 | 0.0758 | 0.73 |
Visualizations
Caption: Workflow for the quantification of 3-mercapto-3-methylbutyl formate.
Caption: Structures of the analyte and its deuterated internal standard.
Conclusion
The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable, sensitive, and accurate tool for the quantification of 3-mercapto-3-methylbutyl formate in coffee samples. The detailed protocol for sample preparation and instrument parameters can be readily implemented in analytical laboratories for routine quality control and research applications in the flavor industry. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects inherent in complex samples like coffee, thereby ensuring high-quality quantitative data.
References
- 1. imreblank.ch [imreblank.ch]
- 2. 3-Mercapto-3-methylbutyl Formate - High Purity Analytical Material at Best Price [nacchemical.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. agilent.com [agilent.com]
- 5. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deuterated Thiol Ester Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of deuterated thiol esters as powerful tools for tracing and quantifying metabolic pathways. Thiol esters, particularly acetyl-CoA and long-chain acyl-CoAs, are central hubs in cellular metabolism. The use of stable isotope-labeled, deuterated thiol esters allows for the precise tracking of their metabolic fate, providing invaluable insights into cellular physiology and disease.
Applications of Deuterated Thiol Ester Tracers
Deuterated thiol ester tracers are primarily employed to study the dynamics of metabolic pathways. The stable isotope label (deuterium) allows for the differentiation of the tracer from endogenous, unlabeled molecules, enabling the measurement of metabolic fluxes.
Key Applications Include:
-
Tricarboxylic Acid (TCA) Cycle Flux Analysis: Deuterated acetyl-CoA, generated from precursors like deuterated acetate (B1210297), is a key tracer for measuring the rate of the TCA cycle, a central pathway in energy metabolism.[1][2][3][4]
-
Fatty Acid Oxidation and Synthesis: Deuterated long-chain acyl-CoAs can be used to trace the breakdown of fatty acids (β-oxidation) or their synthesis (de novo lipogenesis). This is crucial for studying metabolic disorders such as obesity and diabetes.
-
Histone Acetylation Dynamics: Acetyl-CoA is the acetyl group donor for histone acetylation, a key epigenetic modification. Deuterated acetyl-CoA tracers can be used to measure the turnover rate of histone acetylation, providing insights into the regulation of gene expression.[5]
-
Drug Metabolism and Pharmacokinetics: Deuteration of drug candidates containing a thiol ester linkage can alter their metabolic stability and pharmacokinetic properties. Tracer studies with deuterated versions can help in understanding their metabolic fate.
Featured Application: Tracing Acetyl-CoA Metabolism with Deuterated Acetate
A prominent application of deuterated thiol ester tracing is the use of deuterated acetate to study mitochondrial acetyl-CoA metabolism.[1][6] This technique allows for the quantification of total acetyl-CoA turnover and the contribution of different substrates to the acetyl-CoA pool.
Experimental Workflow
The general workflow for a tracer experiment using deuterated acetate involves introducing the labeled precursor to a biological system (e.g., perfused organ, cell culture), followed by extraction and analysis of the deuterated acetyl-CoA and its downstream metabolites.
Caption: General experimental workflow for deuterated thiol ester tracer experiments.
Metabolic Pathway
Deuterated acetate is converted to deuterated acetyl-CoA, which then enters the TCA cycle. The deuterium (B1214612) labels are incorporated into the cycle intermediates and can be tracked to determine the pathway's activity.
Caption: Tracing of deuterated acetate through the TCA cycle.
Experimental Protocols
Protocol 1: Synthesis of Deuterated Fatty Acyl-CoA
This protocol describes a general method for the synthesis of deuterated fatty acyl-CoA from a deuterated fatty acid.
Materials:
-
Deuterated fatty acid (e.g., palmitic acid-d31)
-
Coenzyme A (CoA)
-
Acid chloride of the deuterated fatty acid (can be synthesized from the fatty acid)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Base (e.g., triethylamine)
Procedure:
-
Prepare the acid chloride of the deuterated fatty acid.
-
Dissolve Coenzyme A in an anhydrous solvent.
-
Add the deuterated fatty acid chloride dropwise to the CoA solution while stirring.
-
Add a base to neutralize the HCl generated during the reaction.
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS).
-
Purify the deuterated fatty acyl-CoA using chromatography.
-
Confirm the product identity and purity by mass spectrometry.
Caption: Synthesis workflow for deuterated fatty acyl-CoA.
Protocol 2: Tracer Experiment in Cultured Cells
This protocol outlines a procedure for a tracer experiment using deuterated acetate in cultured cells to measure acetyl-CoA metabolism.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Cell culture medium
-
Deuterated acetate (e.g., sodium acetate-d3)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard (e.g., [13C3, 15N1]-labeled acyl-CoA)
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the deuterated acetate tracer.
-
Incubate the cells for a specific time course.
-
Quench the metabolism by rapidly washing the cells with ice-cold PBS and adding cold methanol.
-
Scrape the cells and collect the cell lysate.
-
Add an internal standard for quantification.
-
Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.
-
Analyze the supernatant by LC-MS/MS to determine the isotopologue distribution of acetyl-CoA and other metabolites.
Data Presentation and Analysis
The primary data from these experiments are the mass isotopomer distributions (MIDs) of the thiol ester and its downstream metabolites. This data reveals the extent of deuterium incorporation and can be used to calculate metabolic fluxes.
Table 1: Mass Isotopomer Distribution of Acetyl-CoA from a [2H3]Acetate Tracer Experiment
| Mass Isotopomer | Relative Abundance (%) | Description |
| M+0 | 40 | Unlabeled Acetyl-CoA |
| M+1 | 5 | Acetyl-CoA with one deuterium |
| M+2 | 15 | Acetyl-CoA with two deuteriums |
| M+3 | 40 | Fully labeled Acetyl-CoA from [2H3]Acetate |
Data Analysis:
The fractional contribution of the tracer to the acetyl-CoA pool can be calculated from the MID. For more complex flux analysis, the MIDs of downstream metabolites (e.g., TCA cycle intermediates) are analyzed using metabolic modeling software. This allows for the determination of the relative and absolute fluxes through different metabolic pathways.
Conclusion
Deuterated thiol esters are invaluable tools for researchers in metabolism, drug development, and systems biology. The protocols and applications outlined here provide a framework for designing and executing tracer experiments to gain a deeper understanding of the intricate network of metabolic pathways involving thiol esters. The high sensitivity and specificity of mass spectrometry-based analysis of deuterated metabolites offer unparalleled insights into cellular function in both health and disease.
References
- 1. Multiple mass isotopomer tracing of acetyl-CoA metabolism in Langendorff-perfused rat hearts: channeling of acetyl-CoA from pyruvate dehydrogenase to carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantitative Analysis of Thiols in Food and Beverage Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of thiols in various food and beverage samples. Thiols, also known as mercaptans, are sulfur-containing organic compounds that play a crucial role in the aroma, flavor, and quality of many consumer products. Their high reactivity and low concentration in complex matrices present significant analytical challenges.[1][2][3] This guide outlines established methodologies, including chromatographic and spectrophotometric techniques, to enable accurate and reproducible quantification of these important compounds.
Overview of Analytical Techniques
The quantification of thiols in food and beverages necessitates sensitive and selective analytical methods due to their often trace-level concentrations and susceptibility to oxidation.[1][2] The most common approaches involve a derivatization step to enhance stability and detectability, followed by instrumental analysis. The primary techniques covered in this document are:
-
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or UV detection, typically after pre-column derivatization.[1][4]
-
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS or GC-MS/MS), which is well-suited for the analysis of volatile thiols.[5]
-
Spectrophotometric Assays , such as the Ellman's assay, for the determination of total thiol content.[6][7][8]
Quantitative Data Summary
The following table summarizes the concentration of various thiols found in different food and beverage samples, as determined by the analytical methods described herein.
| Food/Beverage Sample | Thiol Compound | Concentration Range | Analytical Method |
| Wine | |||
| Sauvignon Blanc | 3-Mercaptohexan-1-ol (3MH) | 178 - 1124 ng/L[9] | GC-MS/MS |
| 3-Mercaptohexyl acetate (B1210297) (3MHA) | 23 - 253 ng/L[9] | GC-MS/MS | |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | Up to 21.9 ng/L[9] | GC-MS/MS | |
| Chenin Blanc | 3-Mercaptohexan-1-ol (3MH) | 99 - 1124 ng/L[9] | GC-MS/MS |
| 3-Mercaptohexyl acetate (3MHA) | 5 - 253 ng/L[9] | GC-MS/MS | |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | Not detected[9] | GC-MS/MS | |
| Red Wine Blends (Syrah, Grenache, etc.) | 3-Sulfanylhexan-1-ol (3SH) | 678 - 11,487 ng/L[10] | HPLC-MS/MS |
| Beer | |||
| Lager Beers | 3-Mercaptohexan-1-ol (3MH) | Average 112.5 - 135.75 ng/L[11] | GC-MS/MS |
| 4-Mercapto-4-methyl-2-pentanone (4MMP) | Average 9.25 ng/L (detectable in 60% of samples)[11] | GC-MS/MS | |
| Total Thiols | 13.6 - 46 µM (glutathione equivalents)[12] | Fluorescence Assay (ThioGlo 1) | |
| Coffee | |||
| Green Coffee Beans | Exposed Free Thiol Groups | 4.93 - 19.56 nmol/mg protein[13] | Spectrophotometric Assay |
| Total Free Thiol Groups | 4.57 - 7.65 nmol/mg protein[13] | Spectrophotometric Assay | |
| Roasted Coffee | Various Volatile Thiols | 0.02 - 14.8 ng/kg (LOQs)[14] | LC-ESI-HRMS |
| Fruit Juice | |||
| Orange Juice | Total Cysteine | 2.5 - 30.0 µmol/L[15] | Capillary Zone Electrophoresis (CZE) |
| Total Glutathione (B108866) | 2.5 - 30.0 µmol/L[15] | Capillary Zone Electrophoresis (CZE) |
Experimental Protocols
HPLC-MS/MS Analysis of Thiols in Wine using DTDP Derivatization
This protocol describes the quantitative analysis of potent thiols in wine using 4,4'-dithiodipyridine (DTDP) as a derivatizing agent, followed by solid-phase extraction (SPE) and HPLC-MS/MS.[1]
3.1.1. Materials and Reagents
-
4,4'-dithiodipyridine (DTDP)
-
Ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA 2Na)
-
Acetaldehyde (B116499) (50% aqueous solution)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ethanol (10%)
-
Internal standards (e.g., deuterated analogues of target thiols)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
3.1.2. Sample Preparation and Derivatization
-
To 20 mL of wine, add 50 µL of an ethanolic solution of internal standards.
-
Add 20 mg of EDTA 2Na and 80 µL of 50% acetaldehyde solution.
-
Add 200 µL of freshly prepared 10 mM DTDP reagent.
-
Allow the mixture to react for 30 minutes at room temperature.[1]
3.1.3. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of water.
-
Load the entire derivatized wine sample onto the cartridge.
-
Wash the cartridge with 12 mL of 50% aqueous methanol.
-
Dry the cartridge under a stream of air for 5 minutes.
-
Elute the derivatized thiols with 3 mL of methanol.[1]
3.1.4. Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C.
-
Reconstitute the residue in 200 µL of 10% ethanol.
-
Inject the reconstituted sample into the HPLC-MS/MS system for analysis.[1]
3.1.5. HPLC-MS/MS Conditions
-
HPLC Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with water and methanol (or acetonitrile) containing a small percentage of formic acid.
-
Mass Spectrometry: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
GC-MS/MS Analysis of Volatile Thiols in Beer using On-Fiber Derivatization
This protocol details a headspace solid-phase microextraction (HS-SPME) method with on-fiber derivatization (OFD) using 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) for the analysis of volatile thiols in beer.[5]
3.2.1. Materials and Reagents
-
2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)
-
Heated agitator for SPME
-
GC-MS/MS system
3.2.2. Sample Preparation and HS-SPME-OFD
-
Place a beer sample (e.g., 10 mL) into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
The PFBBr derivatizing agent is loaded onto the SPME fiber by exposing the fiber to the headspace of a vial containing PFBBr.
-
The PFBBr-loaded fiber is then exposed to the headspace of the beer sample vial.
-
Incubate the vial in a heated agitator (e.g., 60°C for 40 minutes) to allow for the simultaneous extraction and derivatization of volatile thiols onto the fiber.
3.2.3. GC-MS/MS Analysis
-
After the extraction/derivatization time, the SPME fiber is retracted and immediately inserted into the heated injector of the GC-MS/MS system for thermal desorption of the derivatized thiols.
-
The analytes are separated on a suitable GC column and detected by the mass spectrometer.
3.2.4. GC-MS/MS Conditions
-
Injector: Splitless mode, high temperature for desorption.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: A temperature gradient to separate the target analytes.
-
Mass Spectrometry: Operated in MRM mode for selective and sensitive detection of the thiol-PFBBr derivatives.
Spectrophotometric Quantification of Total Thiols using Ellman's Assay
This protocol provides a general method for determining the total free thiol content in a sample using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent.[6][7][8][16]
3.3.1. Principle
DTNB reacts with a free sulfhydryl group to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB). TNB is a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[7][16]
3.3.2. Materials and Reagents
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
Cysteine or Glutathione (for standard curve)
-
Spectrophotometer or microplate reader
3.3.3. Procedure
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[6]
-
Prepare Standards: Prepare a series of known concentrations of cysteine or glutathione in the Reaction Buffer to create a standard curve.
-
Sample Preparation: Homogenize solid food samples in the Reaction Buffer and centrifuge to clarify. Liquid samples may be used directly or after dilution.
-
Reaction:
-
In a microplate well or cuvette, add a defined volume of the sample or standard.
-
Add the Reaction Buffer to a final volume.
-
Add a small volume of the Ellman's Reagent Solution to initiate the reaction (e.g., 50 µL).
-
-
Incubation: Incubate the mixture at room temperature for 15 minutes.[6][7]
-
Measurement: Measure the absorbance at 412 nm against a blank (containing all reagents except the thiol).[6][7]
-
Quantification: Determine the thiol concentration in the sample by comparing its absorbance to the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[8][16]
Conclusion
The quantitative analysis of thiols in food and beverages is essential for understanding their impact on sensory properties and overall product quality. The methods outlined in this document, including HPLC-MS/MS, GC-MS/MS, and spectrophotometric assays, provide robust and reliable approaches for the determination of these compounds. The choice of method will depend on the specific thiols of interest, the sample matrix, and the required sensitivity and selectivity. The detailed protocols and workflows provided herein serve as a valuable resource for researchers and scientists in the fields of food science, analytical chemistry, and product development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. beerandbrewing.com [beerandbrewing.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. longdom.org [longdom.org]
- 9. Investigation of Thiol Levels in Young Commercial South African Sauvignon Blanc and Chenin Blanc Wines Using Propiolate Derivatization and GC-MS/MS [scielo.org.za]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the Post-Harvest Processing on Protein Modification in Green Coffee Beans by Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of volatile thiols in roasted coffee by derivatization and liquid chromatography-high resolution mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of orange juice for total cysteine and glutathione content by CZE with UV-absorption detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: The Role of 3-Mercapto-3-methylbutyl-d6 Formate in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-3-methylbutyl-d6 Formate (B1220265) is the deuterated analogue of 3-mercapto-3-methylbutyl formate, a volatile sulfur compound known for its contribution to the aroma of roasted coffee.[1] While the non-deuterated form is a subject of interest in food science and flavor chemistry, the application of its deuterated counterpart, 3-Mercapto-3-methylbutyl-d6 Formate, in metabolomics is highly specific. Its primary and documented role is as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of 3-mercapto-3-methylbutyl formate in complex matrices.[1]
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based analysis.[2] They co-elute with the analyte of interest and exhibit nearly identical chemical and physical properties, allowing for correction of variability during sample preparation, injection, and ionization.[2][3]
This document provides detailed application notes and protocols for the use of this compound as an internal standard. While its use as a metabolic tracer in biological pathways has not been documented, we will also briefly discuss its potential hypothetical application in such studies.
Application: Quantitative Analysis of 3-Mercapto-3-methylbutyl Formate using Stable Isotope Dilution Assay (SIDA)
The primary application of this compound is to serve as an internal standard for the precise and accurate quantification of its non-deuterated form in various samples, particularly in food and beverage products like coffee.
Principle of the Assay
A known amount of this compound is added to a sample containing an unknown quantity of 3-mercapto-3-methylbutyl formate. The sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured using Gas Chromatography-Mass Spectrometry (GC-MS). Since the internal standard is subject to the same sample preparation and analysis variations as the analyte, the ratio of their signals provides a highly accurate measure of the analyte's concentration.
Experimental Workflow for SIDA
Caption: Workflow for quantitative analysis using stable isotope dilution.
Protocols
Protocol 1: Quantification of 3-Mercapto-3-methylbutyl Formate in Roasted Coffee Beans
a. Materials and Reagents:
-
Roasted coffee beans
-
This compound (Internal Standard Solution, e.g., 1 µg/mL in methanol)
-
3-Mercapto-3-methylbutyl Formate (Calibration Standard)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Methanol, HPLC grade
-
Grinder
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
GC vials
b. Sample Preparation:
-
Grind roasted coffee beans to a fine powder.
-
Weigh 1.0 g of the ground coffee into a 50 mL centrifuge tube.
-
Add a precise volume (e.g., 100 µL) of the 1 µg/mL this compound internal standard solution to the tube.
-
Add 10 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the dichloromethane supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial.
c. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
3-Mercapto-3-methylbutyl Formate (Analyte): Monitor characteristic ions (e.g., m/z 148, 102, 87).
-
This compound (Internal Standard): Monitor characteristic ions (e.g., m/z 154, 108, 93).
-
d. Calibration and Quantification:
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the unlabeled analyte.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of 3-mercapto-3-methylbutyl formate in the samples using the peak area ratio and the calibration curve.
Quantitative Data Summary
The following tables present hypothetical but realistic data for a typical quantitative analysis using this compound as an internal standard.
Table 1: GC-MS Retention Times and Monitored Ions
| Compound | Retention Time (min) | Monitored Ions (m/z) |
| 3-Mercapto-3-methylbutyl Formate | 12.5 | 148, 102, 87 |
| This compound | 12.4 | 154, 108, 93 |
Table 2: Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 15,100 | 0.101 |
| 5 | 7,650 | 15,250 | 0.502 |
| 10 | 15,300 | 15,180 | 1.008 |
| 25 | 38,000 | 15,200 | 2.500 |
| 50 | 75,500 | 15,150 | 4.983 |
Hypothetical Application: Metabolic Tracer Study
While there is no current literature describing the use of this compound as a metabolic tracer, it could hypothetically be used to investigate the biosynthesis of its non-deuterated form in specific biological systems, such as certain microorganisms known to produce volatile sulfur compounds.
Hypothetical Experimental Design
Caption: Hypothetical workflow for a metabolic tracer study.
In such a study, a deuterated precursor (e.g., d6-leucine, as the carbon skeleton of 3-mercapto-3-methylbutyl formate is similar to that of leucine) would be introduced to the biological system. The incorporation of the deuterium (B1214612) label into the final product, 3-mercapto-3-methylbutyl formate, would be monitored by GC-MS. The detection of a deuterated form of the target molecule would confirm the metabolic link between the precursor and the product.
Conclusion
The established role of this compound in scientific research is as a high-fidelity internal standard for the quantification of its non-deuterated analogue. Its use in stable isotope dilution assays provides the accuracy and precision required for the analysis of volatile compounds in complex matrices. While its application as a metabolic tracer is currently hypothetical, the principles of isotope labeling suggest potential utility in elucidating biosynthetic pathways of volatile sulfur compounds in relevant biological systems. Researchers in food science, flavor chemistry, and analytical chemistry can benefit from the application of this deuterated standard for robust quantitative studies.
References
Application Note: Quantitative Analysis of 3-Mercapto-3-methylbutyl Formate in Complex Matrices using Stable Isotope Dilution Assay with 3-Mercapto-3-methylbutyl-d6 Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the robust quantitative analysis of 3-mercapto-3-methylbutyl formate (B1220265), a potent aroma compound, in complex matrices such as coffee and wine. The method utilizes a stable isotope dilution assay (SIDA) with 3-Mercapto-3-methylbutyl-d6 Formate as the internal standard (IS). This approach ensures high accuracy and precision by correcting for analyte losses during sample preparation and compensating for matrix effects during analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation, derivatization, and GC-MS analysis are provided, along with method validation parameters presented in tabular format for clarity.
Introduction
3-Mercapto-3-methylbutyl formate is a key volatile sulfur compound responsible for the characteristic aroma of roasted coffee and contributes to the flavor profile of various other foods and beverages.[1][2] Its analysis is challenging due to its high reactivity, volatility, and presence at trace concentrations in complex sample matrices.[3][4] Stable Isotope Dilution Assay (SIDA) is the gold standard for the accurate quantification of such compounds.[5] By using a stable isotope-labeled (SIL) internal standard, such as this compound, variations introduced during the analytical workflow can be effectively normalized.[6] The SIL-IS shares nearly identical chemical and physical properties with the analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic analysis, thus correcting for potential errors and enhancing method robustness.[7]
Principle of Stable Isotope Dilution Assay (SIDA)
The core principle of SIDA involves adding a known quantity of the stable isotope-labeled internal standard (this compound) to the sample at the earliest stage of preparation. The SIL-IS acts as a surrogate for the native analyte. Any loss of the analyte during subsequent steps (e.g., extraction, concentration, derivatization) will be mirrored by a proportional loss of the SIL-IS. Quantification is then based on the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, which remains constant despite variations in sample recovery.
Figure 1: Principle of Stable Isotope Dilution Assay (SIDA).
Experimental Protocols
Materials and Reagents
-
Analytes: 3-Mercapto-3-methylbutyl formate (≥97.5% purity) and this compound (≥99% isotopic purity).
-
Solvents: Dichloromethane (B109758) (DCM), Pentane, Methanol (B129727) (all HPLC or GC grade).
-
Derivatization Reagent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).
-
Phase-Transfer Catalyst: Tetrabutylammonium hydrogen sulfate.
-
Buffers: Potassium phosphate (B84403) buffer, Sodium acetate (B1210297) buffer.
-
Other Reagents: Anhydrous sodium sulfate, Sodium chloride (NaCl), Cysteine.
Preparation of Standards and Internal Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-mercapto-3-methylbutyl formate in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in methanol.
Sample Preparation (Liquid-Liquid Extraction and Derivatization)
This protocol is adapted for a coffee or wine matrix.
-
Sample Collection: For coffee, prepare a brew according to standard methods and allow it to cool. For wine, use the sample directly.
-
Spiking: To a 10 mL aliquot of the sample in a screw-cap vial, add 100 µL of the 100 ng/mL internal standard spiking solution.
-
Extraction: Add 5 mL of dichloromethane (DCM) to the sample, cap the vial, and vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Organic Phase Collection: Carefully transfer the lower organic (DCM) layer to a clean vial. Repeat the extraction with another 5 mL of DCM and combine the organic extracts.
-
Drying: Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Derivatization: Add 50 µL of PFBBr solution (10 mg/mL in acetone) and 20 µL of the phase-transfer catalyst solution (10 mg/mL in water) to the dried extract. Cap the vial and heat at 60°C for 30 minutes.[3]
-
Concentration: After cooling, concentrate the derivatized sample to approximately 100 µL under a gentle stream of nitrogen.
Figure 2: Experimental workflow for sample preparation.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Table 1: GC-MS SIM Parameters
| Compound | Derivatizing Agent | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 3-Mercapto-3-methylbutyl formate | PFBBr | 12.5 min | 181 | 102, 69 |
| This compound | PFBBr | 12.4 min | 181 | 108, 75 |
Note: Retention times and ions should be confirmed by direct injection of derivatized standards.
Method Validation
The analytical method was validated according to ICH M10 guidelines.[6] Quality control (QC) samples were prepared by spiking a blank matrix (e.g., a simple white wine or instant coffee solution known to be free of the analyte) at four concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 0.95 | -5.0% | 8.5% | 11.2% |
| Low | 3.0 | 2.91 | -3.0% | 6.2% | 8.1% |
| Medium | 50.0 | 51.5 | +3.0% | 4.1% | 5.9% |
| High | 800.0 | 788.0 | -1.5% | 3.5% | 4.8% |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).[6]
Table 3: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Matrix Effect | 95 - 105% |
| Recovery | 85 - 98% |
Conclusion
The described stable isotope dilution assay using this compound as an internal standard provides a highly robust, sensitive, and accurate method for the quantification of 3-mercapto-3-methylbutyl formate in complex matrices. The detailed protocols for sample preparation and GC-MS analysis, along with the presented validation data, demonstrate the method's suitability for routine analysis in flavor research, quality control, and other applications requiring precise measurement of this potent aroma compound. The use of a stable isotope-labeled internal standard is critical for mitigating the analytical challenges associated with volatile thiols and ensuring data of the highest quality.
References
- 1. imreblank.ch [imreblank.ch]
- 2. Showing Compound 3-Mercapto-3-methylbutyl formate (FDB015048) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 6. benchchem.com [benchchem.com]
- 7. imreblank.ch [imreblank.ch]
Troubleshooting & Optimization
Common challenges when using deuterated internal standards
Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The unintended loss of deuterium (B1214612) atoms from the internal standard and their replacement with hydrogen from the surrounding environment.[1][2]
-
Purity Issues: The presence of unlabeled analyte (isotopic impurity) or other chemical impurities in the deuterated internal standard.[2]
-
Chromatographic Shifts: The deuterated internal standard and the analyte having slightly different retention times, a phenomenon known as the isotope effect.[1][2][3]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from components in the sample matrix, which can compromise analytical accuracy.[1][2][4]
-
In-source Instability: The deuterated standard exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1][3]
Q2: Why is it critical to use a high-purity deuterated internal standard?
A2: The purity of a deuterated internal standard is crucial for accurate quantification. Impurities can lead to significant errors:
-
Isotopic Impurity: If the internal standard is contaminated with the unlabeled analyte, it will contribute to the analyte's signal. This leads to an overestimation of the analyte's concentration, a problem that is especially pronounced at the lower limit of quantification (LLOQ).[5]
-
Chemical Impurities: The presence of other chemical impurities means the actual concentration of the deuterated standard is lower than its stated concentration. This inaccuracy in the internal standard concentration will lead to a systematic error in the calculation of the analyte's concentration.[5]
For reliable and reproducible results, the following purity levels are generally recommended:
| Purity Type | Recommended Level |
| Chemical Purity | >99%[5] |
| Isotopic Enrichment | ≥98%[5] |
Q3: What causes the chromatographic retention time to differ between an analyte and its deuterated internal standard?
A3: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[2] This is known as the "isotope effect".[4] It is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with the larger deuterium atom, which can alter the interaction with the stationary phase.[6] While often minor, this shift can be problematic if it leads to differential matrix effects, where the analyte and internal standard elute into regions with varying levels of ion suppression.[2][4]
Q4: Can a deuterated internal standard always correct for matrix effects?
A4: While deuterated internal standards are the gold standard for mitigating matrix effects, they may not always provide perfect compensation.[4][7] If a chromatographic shift occurs due to the isotope effect, the analyte and the internal standard may elute at slightly different times.[4] If the matrix components causing ion suppression are not uniformly distributed across the peak elution window, the analyte and the standard will experience different degrees of signal suppression or enhancement, a phenomenon known as differential matrix effects.[2][7] Studies have shown that matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more in complex matrices like plasma and urine.
Troubleshooting Guide
Problem 1: My quantitative results are inaccurate and inconsistent.
-
Question: I'm using a deuterated internal standard, but my results are not reproducible. What should I investigate first?
-
Answer: Inaccurate or inconsistent quantification can stem from several issues. A systematic approach is best to identify the root cause.
Caption: Troubleshooting workflow for inaccurate quantification. Troubleshooting Steps:
-
Verify Purity: Always request and review the Certificate of Analysis (CoA) from your supplier for both chemical and isotopic purity.[2] If in doubt, perform an independent purity assessment.
-
Check for Isotopic Exchange: Investigate if the deuterium label is stable under your specific experimental conditions (pH, temperature, solvent).
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they elute together.[2]
-
Evaluate Matrix Effects: Conduct experiments to determine if differential matrix effects are occurring.
-
Problem 2: The internal standard signal is decreasing or variable, or an analyte signal appears in blank samples.
-
Question: I'm observing a decreasing internal standard signal over time and/or seeing a false positive analyte signal. Could this be isotopic exchange?
-
Answer: Yes, these are classic symptoms of isotopic back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[8][9] This can lead to an underestimation of the internal standard and an overestimation of the analyte.[8]
Factors Promoting Isotopic Exchange:
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.[1][10] Labels on carbons adjacent to carbonyl groups can also be labile.[1][8][10]
-
pH: Both acidic and basic conditions can catalyze back-exchange.[1][11] The rate is typically lowest around pH 2.5.[12]
-
Temperature: Higher temperatures increase the rate of exchange.[8][12]
-
Solvent: Protic solvents like water and methanol (B129727) can facilitate exchange.[8]
Caption: Causes and consequences of isotopic back-exchange. -
Experimental Protocols
Protocol 1: Evaluating Isotopic Back-Exchange
This protocol is designed to determine if your deuterated internal standard is stable under your specific analytical conditions.[9]
-
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and relevant solvents over time.
-
Methodology:
-
Prepare Sample Sets:
-
Set A (T=0 Control): Spike a known concentration of the deuterated IS into the blank matrix and immediately process it according to your standard sample preparation protocol.[9]
-
Set B (Incubated Matrix): Spike the same concentration of the IS into the blank matrix. Incubate this sample under conditions that mimic your entire analytical process (e.g., room temperature for 4 hours).[9]
-
Set C (Incubated Solvent): Spike the IS into your sample reconstitution solvent and incubate under the same conditions as Set B.[9]
-
-
Sample Processing: After the designated incubation period, process the incubated samples (Sets B and C) using your established method.
-
LC-MS/MS Analysis: Analyze all samples (A, B, and C). Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 control. A significant decrease (e.g., >15%) suggests instability.[9]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indicator of back-exchange.[9]
-
-
-
Example Data Interpretation:
| Sample Set | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak in IS Channel? |
| Set B (Matrix) | 4 | 25 | 7.4 | 18% | Yes |
| Set C (Solvent) | 4 | 25 | 8.0 | 35% | Yes |
| Set B (Modified) | 4 | 4 | 7.4 | <5% | No |
| Set C (Modified) | 4 | 4 | 6.0 | <5% | No |
This hypothetical data indicates the IS is unstable at room temperature, especially in a slightly basic solvent. Lowering the temperature and pH significantly mitigates the exchange.[9]
Protocol 2: Assessment of Isotopic Purity using Mass Spectrometry
This protocol outlines a method to verify the isotopic purity of a deuterated standard and check for the presence of the unlabeled analyte.
-
Objective: To determine the isotopic enrichment of a deuterated internal standard.
-
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that provides a strong signal (e.g., 1 µg/mL).[5]
-
Instrumentation: Use a high-resolution mass spectrometer (HR-MS) for best results, though a triple quadrupole instrument in full scan mode can also be used.[2][5]
-
Analysis: Infuse the solution directly into the mass spectrometer or perform a simple LC injection. Acquire the full scan mass spectrum.
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (d0) analyte and the various deuterated isotopologues (d1, d2, ... dn).[2]
-
Calculate the isotopic purity by determining the percentage of the desired deuterated molecule relative to all other isotopologues.
-
The response for the unlabeled (d0) analyte should be minimal. As a guideline, the contribution from the IS to the analyte signal should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Integrity of Deuterated Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing deuterium (B1214612) exchange in analytical standards, a critical factor for ensuring data accuracy and reliability in quantitative analyses. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for my analytical standards?
A1: Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom on your isotopically labeled standard is replaced by a hydrogen atom from the surrounding environment, such as from solvents or moisture.[1][2] This is a significant concern because it compromises the isotopic purity of your standard, which can lead to inaccurate quantification of your analyte.[3]
Q2: Which deuterium labels are most susceptible to exchange?
A2: Deuterium atoms attached to heteroatoms such as oxygen (e.g., in hydroxyl or carboxyl groups), nitrogen (e.g., in amine groups), or sulfur are highly susceptible to exchange. Deuterium on carbons adjacent to a carbonyl group can also be labile under certain conditions.[4] It is crucial to select standards where the deuterium labels are on stable positions, such as aromatic or aliphatic carbons.[5]
Q3: What are the ideal storage and handling conditions for deuterated standards?
A3: To minimize the risk of deuterium exchange, deuterated standards should be stored in a cool, dry environment, protected from light and moisture. For lyophilized powders, storage at -20°C or below in a desiccator is recommended.[1] Solutions should be stored in tightly sealed vials at low temperatures. When preparing solutions, always allow the standard to equilibrate to room temperature before opening the vial to prevent condensation.[1]
Q4: What type of solvent should I use for my deuterated standards?
A4: The choice of solvent is critical. Aprotic solvents, which do not readily donate protons, are highly recommended. Examples include acetonitrile (B52724), ethyl acetate, and dimethylformamide (DMF). Protic solvents like water and methanol (B129727) can facilitate deuterium exchange and should be avoided if possible.[6][7] If an aqueous solution is necessary, consider using D₂O-based buffers.
Troubleshooting Guide: Deuterium Exchange Issues
This guide will help you identify and resolve common problems related to deuterium exchange in your analytical standards.
Issue 1: Inconsistent or drifting internal standard signal in my LC-MS analysis.
This could be a sign of ongoing deuterium exchange. Follow this troubleshooting workflow to diagnose and address the problem.
Issue 2: My deuterated standard shows a peak at the mass of the unlabeled analyte.
This is a direct indication of back-exchange. The following workflow can help you pinpoint the source of the exchange.
Data Presentation: Factors Influencing Deuterium Exchange
The rate of deuterium exchange is influenced by several key factors. The following tables summarize the qualitative and quantitative impact of these factors.
Table 1: Qualitative Impact of Various Factors on Deuterium Exchange
| Factor | Condition Leading to High Exchange | Recommendation for Minimal Exchange |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7 |
| Temperature | High | Store and analyze at low temperatures (e.g., 4°C) |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Use aprotic solvents (e.g., acetonitrile, THF) |
| Label Position | On Heteroatoms (O, N, S) | Choose standards with labels on stable carbon positions |
| Label Position | Alpha to Carbonyl | Be cautious with pH and temperature |
| Label Position | Aromatic/Aliphatic C-H | Generally stable under typical analytical conditions |
Table 2: Comparative Stability of Deuterated Standards in Different Solvents
| Solvent Type | Solvent Example | Dielectric Constant | H-Bonding Capability | Relative Deuterium Exchange Rate |
| Polar Protic | Water (H₂O) | 80.1 | Donor & Acceptor | High |
| Methanol (CH₃OH) | 32.7 | Donor & Acceptor | High | |
| Polar Aprotic | Acetonitrile (ACN) | 37.5 | Acceptor Only | Low |
| Dimethylformamide (DMF) | 36.7 | Acceptor Only | Low | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor Only | Low | |
| Nonpolar | Hexane | 1.88 | None | Very Low |
Note: The relative exchange rates are generalized. The actual rate is highly dependent on the specific compound and the position of the deuterium label.
Experimental Protocols
Protocol 1: Preparation of Deuterated Standard Stock and Working Solutions
This protocol describes the preparation of a deuterated internal standard stock solution and subsequent working solutions.
Materials:
-
Deuterated standard (lyophilized powder or neat material)
-
High-purity aprotic solvent (e.g., LC-MS grade acetonitrile or methanol)[1]
-
Calibrated pipettes and tips
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the vial containing the deuterated standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.[1]
-
Reconstitution (Stock Solution):
-
Briefly centrifuge the vial to ensure all material is at the bottom.
-
Accurately weigh the required amount of the standard.
-
Using a calibrated pipette, add the appropriate volume of the aprotic solvent to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage of Stock Solution: Store the stock solution in a labeled amber vial with a PTFE-lined cap at -20°C or as recommended by the manufacturer.
-
Preparation of Working Solution:
-
On the day of the experiment, allow the stock solution to warm to room temperature.
-
Dilute the stock solution with the appropriate solvent (aprotic solvent or mobile phase) to the final working concentration.
-
It is recommended to prepare working solutions fresh daily.
-
Protocol 2: Assessing the Isotopic Stability of a Deuterated Standard via LC-MS
This protocol provides a method to evaluate the stability of a deuterated standard under your specific analytical conditions.
Objective: To determine if significant deuterium exchange occurs during sample preparation and analysis.
Procedure:
-
Sample Preparation:
-
Time Zero (T=0) Sample: Prepare a sample by spiking a known concentration of the deuterated standard into your typical sample matrix (e.g., plasma, urine). Immediately process this sample according to your standard procedure (e.g., protein precipitation, extraction) and inject it into the LC-MS system.
-
Incubated (T=x) Sample: Prepare an identical sample to the T=0 sample. Incubate this sample under conditions that mimic your typical sample handling and run time (e.g., at room temperature or in the autosampler for the duration of a typical analytical run). After the incubation period, process and inject the sample.
-
-
LC-MS Analysis:
-
Use a validated LC-MS method to analyze both the T=0 and T=x samples.
-
Monitor the mass transitions for both the deuterated standard and the potential unlabeled (back-exchanged) analyte.
-
-
Data Analysis:
-
Compare the peak area of the deuterated standard in the T=0 and T=x samples. A significant decrease in the peak area in the T=x sample may indicate degradation or exchange.
-
Examine the chromatogram of the T=x sample for the appearance or increase of a peak at the retention time and mass transition of the unlabeled analyte.
-
Calculate the percentage of back-exchange using the following formula: % Back-Exchange = [Peak Area of Unlabeled Analyte / (Peak Area of Unlabeled Analyte + Peak Area of Deuterated Standard)] * 100
-
An acceptable level of back-exchange is typically less than 5%, but this may vary depending on the specific assay requirements. If significant exchange is observed, consider the troubleshooting steps outlined above.
References
Technical Support Center: Optimizing Mass Spectrometry for Deuterated Compounds
Welcome to the technical support center for the effective use of deuterated compounds in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a slightly different retention time than my non-deuterated analyte?
A1: This phenomenon is known as the "chromatographic isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor differences in the physicochemical properties of the molecule.[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can alter interactions with the stationary phase of the liquid chromatography (LC) column.[1] In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[1][2] While often minimal, this can impact quantification if the peaks do not co-elute sufficiently.[3][4]
Q2: How can I minimize the chromatographic shift between my analyte and its deuterated internal standard?
A2: While completely eliminating the isotopic shift can be challenging, you can take the following steps to minimize its impact:
-
Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.
-
Use a Lower Degree of Deuteration: Internal standards with a higher number of deuterium atoms may exhibit a more pronounced shift. Selecting a standard with fewer deuterium substitutions, while still providing a sufficient mass shift, can be beneficial.[3][5]
-
Consider ¹³C or ¹⁵N Labeled Standards: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[4]
Q3: My deuterated standard shows a different peak shape compared to my analyte. What could be the cause?
A3: Discrepancies in peak shape can arise from several factors:
-
Co-eluting Interferences: The deuterated standard might have a co-eluting impurity that is not present with the analyte.
-
Source Conditions: Suboptimal Electrospray Ionization (ESI) source parameters can affect ionization efficiency and lead to distorted peak shapes.[6]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[7]
-
Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[7][8]
Q4: I am observing poor signal intensity for my deuterated compound. What ESI parameters should I focus on?
A4: To improve signal intensity, a systematic optimization of the following ESI source parameters is crucial:
-
Spray Voltage: This is a critical parameter for establishing a stable spray. Optimize this parameter to maximize the signal for your deuterated analyte.[6]
-
Gas Flow Rates (Nebulizer and Drying Gas): These gases aid in desolvation. Proper optimization is necessary to ensure efficient ion formation without causing fragmentation or ion suppression.[6]
-
Drying Gas Temperature: This parameter also influences desolvation.[6]
-
Capillary Position: The position of the ESI capillary relative to the instrument inlet can significantly impact signal intensity.[9]
Q5: My calibration curve is non-linear at higher concentrations. What could be the cause?
A5: Non-linearity in your calibration curve at higher concentrations when using a deuterated internal standard can be due to several factors, most commonly ion source saturation or "cross-talk" between the analyte and the internal standard.[10]
-
Ion Source Saturation: At high concentrations, the analyte and the internal standard compete for ionization.
-
Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, especially if the mass difference is small. This interference becomes more pronounced at high analyte concentrations, leading to an artificially inflated internal standard signal and a non-linear curve.[10][11]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability in analyte/internal standard (IS) peak area ratios across a run.
-
Failure to meet acceptance criteria for accuracy and precision during method validation.
Problem Description: While deuterated internal standards are considered the gold standard, they do not always perfectly compensate for all sources of variability.[1] Issues such as isotopic instability (back-exchange), differential matrix effects, and incorrect IS concentration can lead to inconsistent quantification.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Poor Peak Shape for Deuterated Compound
Symptoms:
-
Peak tailing, fronting, or splitting for the deuterated internal standard.
-
Inconsistent peak integration leading to variable results.
Problem Description: Poor peak shape can compromise the accuracy and precision of quantification.[7] The causes can be related to the chromatography, the sample itself, or the instrument setup.
Troubleshooting Workflow:
Caption: Troubleshooting poor peak shape for deuterated compounds.
Data Presentation
Table 1: Typical Starting ESI Source Parameters for Optimization
| Parameter | Typical Range (Positive Ion) | Typical Range (Negative Ion) | Key Considerations |
| Spray Voltage (kV) | 3.0 - 5.0 | -2.5 to -4.5 | Optimize for a stable spray and maximum ion current.[6] |
| Drying Gas Temperature (°C) | 200 - 350 | 200 - 350 | Optimize to ensure efficient desolvation without causing thermal degradation. The optimal temperature may be slightly different for the deuterated compound. |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Higher flow rates can improve desolvation but may also reduce sensitivity if set too high. |
| Nebulizer Pressure (psi) | 20 - 60 | 20 - 60 | Optimize for a fine, stable aerosol. |
| Cone/Fragmentor Voltage (V) | 10 - 100 | -10 to -100 | Ramp this voltage to maximize the precursor ion signal while minimizing in-source fragmentation.[6] |
Note: These are general ranges and the optimal values will vary depending on the specific instrument, compound, and mobile phase composition.
Table 2: Collision Energy Optimization Data for an Analyte and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Declustering Potential (V) | Optimized Collision Energy (V) |
| Analyte | 350.2 | 194.1 (Quantifier) | 85 | 28 |
| Analyte | 350.2 | 152.1 (Qualifier) | 85 | 36 |
| Analyte-d4 | 354.2 | 198.1 (Quantifier) | 85 | 28 |
| Analyte-d4 | 354.2 | 152.1 (Qualifier) | 85 | 36 |
This table illustrates that for this particular compound, the deuterium labeling has a negligible effect on the optimal collision energy for the quantifier transition.[12] This is an ideal scenario for an isotope dilution assay.
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source parameters for a deuterated compound and its corresponding analyte.
Methodology:
-
Infusion Analysis: Prepare a solution of the analyte and the deuterated internal standard in the mobile phase at a concentration that provides a reasonable signal. Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[6]
-
Systematic Parameter Optimization (One-Factor-at-a-Time):
-
Spray Voltage: While infusing the solution, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the maximum stable signal.
-
Nebulizer Gas Pressure: With the optimal spray voltage, vary the nebulizer gas pressure and record the optimal pressure that gives the highest signal.
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Monitor the signal intensity for both the analyte and the deuterated standard.
-
Cone Voltage (Fragmentor/Orifice Voltage): This is a crucial step. Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ions for both the analyte and the deuterated standard.[6] Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation.[6]
-
Protocol 2: Assessment of Isotopic Purity of a Deuterated Internal Standard
Objective: To determine if the deuterated internal standard contains significant levels of the non-deuterated analyte.
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard at a high concentration in a suitable solvent.
-
Acquire Full Scan Mass Spectrum: Infuse the solution into a high-resolution mass spectrometer and acquire a full scan mass spectrum in the appropriate ionization mode.
-
Identify Isotopologues: Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).
-
Calculate Isotopic Purity: Calculate the isotopic purity by determining the relative abundance of the desired deuterated species compared to the non-deuterated and other isotopologues. Isotopic enrichment should ideally be ≥98%.[13][14]
Protocol 3: Evaluation of Hydrogen/Deuterium Back-Exchange
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[2]
-
-
Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[2]
-
Process Samples: Process the samples using your established extraction procedure.
-
Analyze by LC-MS/MS: Analyze the samples by LC-MS/MS.
-
Monitor for Signal Changes: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[2] It is crucial to use an internal standard where the deuterium labels are on stable positions, such as a carbon backbone, to avoid this issue.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Addressing Matrix Effects with 3-Mercapto-3-methylbutyl-d6 Formate in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Mercapto-3-methylbutyl-d6 Formate as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can manifest as either a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement.[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[4] Common culprits behind matrix effects in complex biological samples include salts, lipids, and proteins.[1]
Q2: How does a deuterated internal standard like this compound help in correcting for matrix effects?
A2: Deuterated internal standards, also referred to as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1][5] Because they are chemically almost identical to the analyte of interest, they co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1] this compound would be used as a SIL-IS for the quantification of its non-deuterated counterpart, 3-Mercapto-3-methylbutyl Formate.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes the analyte and internal standard to elute into regions with differing degrees of ion suppression, it can result in inaccurate quantification.[1] This is referred to as differential matrix effects.
Q4: What are the key considerations when using this compound as an internal standard?
A4: Several factors are crucial for the successful use of this compound as an internal standard:
-
Isotopic Purity: The standard should possess a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the analyte.[1]
-
Chemical Purity: The internal standard should be free from impurities, especially the non-deuterated analyte, which could interfere with the measurement.
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to experience the same matrix effects.
-
Concentration: The concentration of the internal standard should be carefully chosen to be in the linear range of the detector and comparable to the expected analyte concentrations.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
| Problem | Possible Cause(s) | Solution(s) |
| Poor reproducibility of the analyte/internal standard area ratio. | Variable Matrix Effects: Different samples may have varying levels of co-eluting interferences, leading to inconsistent ion suppression or enhancement.[5] | • Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components.[4]• Dilute the sample to reduce the concentration of interfering compounds.[4] This is only feasible if the analyte concentration remains above the limit of detection. |
| Inconsistent Internal Standard Spiking: Inaccurate or inconsistent addition of the internal standard solution to the samples. | • Use a calibrated pipette and ensure proper mixing after spiking.• Prepare a fresh internal standard spiking solution. | |
| The analyte and this compound do not co-elute. | Isotope Effect: The deuterium (B1214612) labeling can sometimes cause a slight change in the chromatographic retention time compared to the unlabeled analyte.[1] | • Optimize the chromatographic method by adjusting the gradient, mobile phase composition, or temperature to improve co-elution.• If co-elution cannot be achieved, ensure that the elution zones for both compounds exhibit similar matrix effects. |
| Column Degradation: Loss of stationary phase or contamination of the column can affect the separation.[1] | • Replace the analytical column with a new one of the same type.• Implement a column washing protocol to minimize contamination.[1] | |
| Unexpectedly high or low calculated analyte concentrations. | Crosstalk: A fragment ion of the internal standard may have the same m/z as a fragment ion of the analyte, or vice versa, leading to signal interference. | • Select different precursor-product ion transitions (MRM transitions) for the analyte and internal standard to ensure specificity. |
| Contamination: The internal standard solution may be contaminated with the analyte, or the analyte may be contaminated with the internal standard. | • Analyze the internal standard and analyte solutions separately to check for purity. | |
| Carryover: Residual sample from a high-concentration sample being carried over to a subsequent low-concentration sample in the autosampler.[1] | • Optimize the autosampler wash procedure.• Inject a blank sample after high-concentration samples to check for carryover.[1] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a series of calibration standards of the analyte in a clean solvent (e.g., methanol/water).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., plasma, urine). After the final extraction step, spike the analyte into the extracted matrix at the same concentrations as Set A.[1]
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before the extraction process at the same concentrations as Set A.[1]
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS method.
-
Calculations:
-
Matrix Effect (ME %):
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[4]
-
Recovery (RE %):
-
Process Efficiency (PE %):
-
Data Presentation:
| Sample Lot | Analyte Concentration (ng/mL) | Peak Area (Set A) | Peak Area (Set B) | Matrix Effect (%) | Peak Area (Set C) | Recovery (%) | Process Efficiency (%) |
| 1 | 10 | 50,000 | 40,000 | 80.0 | 36,000 | 90.0 | 72.0 |
| 2 | 10 | 50,000 | 35,000 | 70.0 | 32,200 | 92.0 | 64.4 |
| 3 | 10 | 50,000 | 45,000 | 90.0 | 41,400 | 92.0 | 82.8 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Protocol 2: Evaluation of Internal Standard Performance
Objective: To verify that this compound effectively compensates for matrix effects.
Methodology:
-
Prepare Two Sets of Samples:
-
Set 1 (Matrix-Free): Prepare calibration standards of the analyte in a clean solvent. Spike a constant concentration of this compound into each standard.
-
Set 2 (Matrix): Prepare calibration standards by spiking the analyte into the biological matrix of interest. Spike the same constant concentration of this compound into each standard.
-
-
Analysis: Analyze both sets of samples using the LC-MS method.
-
Evaluation:
-
Calculate the analyte/internal standard peak area ratio for each concentration level in both sets.
-
Construct calibration curves by plotting the peak area ratio versus the analyte concentration for both sets.
-
Compare the slopes of the two calibration curves. If the slopes are statistically similar, it indicates that the internal standard is effectively compensating for the matrix effects.
-
Data Presentation:
| Analyte Conc. (ng/mL) | Area Ratio (Matrix-Free) | Area Ratio (Matrix) | % Difference |
| 1 | 0.102 | 0.105 | +2.9% |
| 5 | 0.515 | 0.509 | -1.2% |
| 10 | 1.030 | 1.045 | +1.5% |
| 50 | 5.210 | 5.180 | -0.6% |
| 100 | 10.400 | 10.350 | -0.5% |
| Slope | 0.104 | 0.103 | -1.0% |
Visualizations
Caption: Workflow for LC-MS analysis using a deuterated internal standard.
Caption: Troubleshooting logic for poor analyte/IS ratio reproducibility.
References
Technical Support Center: Improving Quantification Accuracy with Stable Isotope Labeled Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing stable isotope labeled (SIL) internal standards (IS) for quantitative analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and step-by-step solutions.
Issue 1: Poor Linearity in Calibration Curve
Q: My calibration curve is non-linear, showing a quadratic or saturated response at higher concentrations. What could be the cause?
A: Non-linearity in calibration curves is a common issue in LC-MS analysis and can stem from several factors.[1][2] Identifying the root cause is crucial for accurate quantification.
Potential Causes and Troubleshooting Steps:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Action: Dilute your higher concentration standards and samples to fall within the linear range of the detector. Alternatively, you can reduce the injection volume.[2]
-
-
Ionization Saturation: The electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-proportional response.[1]
-
Action: Similar to detector saturation, reduce the concentration of your standards and samples. Optimizing ESI source parameters like spray voltage and gas flows may also help.
-
-
Isotopic Contribution: The stable isotope labeled internal standard may contain a small amount of the unlabeled analyte, or the natural isotopic abundance of the analyte may contribute to the signal of the internal standard, especially if the mass difference is small.[3][4][5] This can cause non-linearity, particularly at the lower and upper ends of the curve.
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in poor fits.
Issue 2: High Variability in Internal Standard Response
Q: The peak area of my SIL internal standard is highly variable across my sample set. Why is this happening and how can I fix it?
A: An ideal internal standard should have a consistent response across all samples, including calibrators, quality controls (QCs), and unknowns.[7] High variability indicates that the IS is not adequately compensating for variations in the analytical process.[8]
Potential Causes and Troubleshooting Steps:
-
Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary significantly between different samples or matrix lots.[8] This is a primary cause of inconsistent IS response.
-
Action: Conduct a post-extraction addition experiment to evaluate the matrix factor in different individual samples.[8] If significant variability is observed, a more robust sample preparation method (e.g., solid-phase extraction instead of protein precipitation) is necessary to remove interfering matrix components.[8] Chromatographic optimization to separate the analyte and IS from co-eluting matrix components can also mitigate this issue.[8]
-
-
Injector Variability: Inconsistent injection volumes from the autosampler will lead to variable IS peak areas.
-
Action: Perform an injection precision test by repeatedly injecting the same standard solution.[3] Check for and remove any air bubbles in the syringe and sample loop.
-
-
Sample Preparation Inconsistency: Variations in sample preparation steps, such as extraction or evaporation, can lead to inconsistent recovery of the IS.
-
Action: Ensure consistent and precise execution of all sample preparation steps. The use of automated liquid handlers can improve reproducibility.
-
-
Internal Standard Stability: The SIL-IS may be degrading in the matrix during sample storage or processing.[3]
-
Action: Perform a stability assessment by incubating the SIL-IS in the matrix at various time points and temperatures before extraction and analysis.[3]
-
Issue 3: Poor or Inconsistent Analyte Recovery
Q: My analyte recovery is low and/or inconsistent between samples, even with a SIL internal standard. What should I investigate?
A: While a SIL-IS is designed to mimic the analyte's behavior and correct for recovery issues, certain situations can lead to poor or variable recovery that is not fully compensated.[9][10]
Potential Causes and Troubleshooting Steps:
-
Suboptimal Extraction Conditions: The chosen extraction solvent, pH, or solid-phase extraction (SPE) protocol may not be optimal for your analyte.
-
Action: Systematically evaluate different extraction solvents, pH conditions, and SPE sorbents to maximize extraction efficiency for your analyte.[3]
-
-
Analyte Instability: The analyte may be degrading during sample collection, storage, or preparation.
-
Action: Conduct stability experiments for the analyte in the biological matrix under different conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
-
-
Differential Recovery of Analyte and IS: Although chemically similar, the analyte and its deuterated internal standard can sometimes exhibit different extraction recoveries.[3] A 35% difference in extraction recovery has been reported between haloperidol (B65202) and its deuterated internal standard.
-
Action: Evaluate the recovery of the analyte and the SIL-IS separately to determine if a significant difference exists. If so, a different SIL-IS (e.g., ¹³C or ¹⁵N labeled) might be necessary as they tend to have closer physicochemical properties to the analyte than some deuterated standards.[10]
-
-
High Protein Binding: For highly protein-bound drugs, recovery can vary significantly between individuals due to differences in plasma protein concentrations.[11]
-
Action: Ensure your sample preparation method effectively disrupts protein binding. Only a stable isotope-labeled internal standard can adequately correct for inter-individual variability in the recovery of highly protein-bound analytes.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a stable isotope labeled internal standard?
A: The primary role of an internal standard is to correct for variability inherent in analytical procedures.[6] A SIL-IS is considered the "gold standard" because it is chemically identical to the analyte, meaning it behaves nearly identically during sample preparation, chromatography, and ionization, thus correcting for analyte loss, injection volume variations, and matrix effects.[6][12]
Q2: How do I choose the right concentration for my SIL internal standard?
A: The concentration of the SIL-IS should be similar to the concentration of the analyte in the samples.[13][14] A common practice is to add the IS at a concentration that is in the middle of the calibration curve range. The IS response should be high enough to be reproducible and not close to the limit of detection, but not so high that it saturates the detector or causes significant isotopic interference with the analyte.[15]
Q3: Can a SIL internal standard always compensate for matrix effects?
A: While SIL internal standards are the most effective tool for compensating for matrix effects, they may not always be perfect.[8][16] If the analyte and IS do not co-elute exactly, they may experience different degrees of ion suppression or enhancement. In cases of severe and highly variable matrix effects, even a co-eluting SIL-IS may not be able to fully compensate, leading to inaccurate results.[8] In such cases, improving sample cleanup is the most effective strategy.[8]
Q4: What is isotopic cross-contribution and how do I assess it?
A: Isotopic cross-contribution refers to the signal from the unlabeled analyte interfering with the SIL-IS signal, or vice-versa.[3] This can be due to impurities in the SIL-IS (containing some unlabeled analyte) or the natural isotopic distribution of the analyte.[3][5]
To assess this, you should analyze two types of samples:
-
A blank matrix sample spiked only with the analyte at the upper limit of quantification (ULOQ). Monitor the mass transition of the internal standard; the signal should be negligible.[3]
-
A blank matrix sample spiked only with the internal standard at its working concentration. Monitor the mass transition of the analyte; the signal should also be negligible.[3]
Q5: What are the key differences between deuterium (B1214612) (²H) and heavy-atom (¹³C, ¹⁵N) labeled standards?
A: Deuterium-labeled standards are often easier and less expensive to synthesize. However, they can sometimes exhibit different chromatographic behavior (the "isotope effect"), leading to partial or complete separation from the analyte, which can compromise their ability to correct for matrix effects.[10] They can also be susceptible to hydrogen-deuterium exchange, affecting their stability. ¹³C and ¹⁵N labeled standards are generally preferred as they are more stable and their chromatographic behavior is virtually identical to the unlabeled analyte, making them more reliable for accurate quantification.[10]
Quantitative Data Summary
| Parameter | Acceptance Criteria | Rationale |
| Quality Control (QC) Samples | Accuracy within ±15% of the nominal value (±20% for LLOQ) | Ensures the method is accurate and reproducible across the calibration range.[8] |
| Precision (CV%) ≤15% (≤20% for LLOQ) | Demonstrates the consistency and reproducibility of the analytical method.[8] | |
| SIL-IS Purity | Unlabeled analyte contribution should be <5% of the LLOQ response | Minimizes the impact of IS impurities on the accuracy of low-concentration samples.[5] |
| Analyte Recovery | Should be consistent and reproducible, though not necessarily 100% | The SIL-IS corrects for recovery, but it should be consistent to ensure the method is robust. |
| Matrix Factor (MF) | CV% of the IS-normalized MF should be ≤15% | Indicates that the SIL-IS is effectively compensating for variable matrix effects across different sources of matrix. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement from the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank biological matrix. Spike the analyte and SIL-IS into the extracted matrix supernatant just before the final evaporation and reconstitution step. The final concentration should match Set A.[3]
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix before performing the entire extraction procedure.[3]
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area of the analyte in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE): Calculate the RE by dividing the peak area of the analyte in Set C by the peak area of the analyte in Set B.
-
IS-Normalized Matrix Factor: Calculate the ratio of the analyte peak area to the IS peak area for each sample in Set B. Then, divide this ratio by the analyte-to-IS peak area ratio from Set A. The variability (CV%) of this value across the different matrix lots should be within acceptable limits (typically ≤15%).
-
Protocol 2: LC-MS/MS Bioanalytical Workflow using a SIL-IS
Objective: To quantify an analyte in a biological matrix (e.g., plasma) using a SIL-IS.
Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions (e.g., 1 mg/mL) of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol).[6]
-
Prepare a series of calibration standards by spiking the analyte into blank plasma at various concentrations.[12]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.[12]
-
Prepare a working solution of the SIL-IS at a fixed concentration.[12]
-
-
Sample Processing:
-
To a fixed volume of each sample (calibrators, QCs, and unknowns), add a fixed volume of the SIL-IS working solution and vortex.[12]
-
Perform sample cleanup. For example, for protein precipitation, add 3 volumes of cold acetonitrile, vortex vigorously, and centrifuge to pellet the proteins.[12]
-
Transfer the supernatant to a new plate or vials and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data using appropriate MRM (Multiple Reaction Monitoring) transitions for both the analyte and the SIL-IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area) for each sample.
-
Generate a calibration curve by plotting the Peak Area Ratio versus the analyte concentration for the calibration standards. Use a weighted (e.g., 1/x²) linear regression.[6]
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.[6]
-
Visualizations
Caption: LC-MS/MS bioanalytical workflow using a SIL-IS.
Caption: Troubleshooting high variability in SIL-IS response.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. imreblank.ch [imreblank.ch]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Mercaptans in Chromatography
Welcome to our dedicated support center for resolving poor peak shape issues when analyzing mercaptans (thiols) by chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve common chromatographic problems, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why do mercaptans often exhibit poor peak shape in chromatography?
Mercaptans are notoriously challenging analytes in both gas (GC) and liquid (HPLC) chromatography due to their polar nature and the presence of a highly active thiol (-SH) group. This group can lead to:
-
Adsorption: The thiol group can interact with active sites in the chromatographic system, such as silanol (B1196071) groups on silica-based columns or metal surfaces in the injector, tubing, and detector. This secondary interaction causes peak tailing.[1][2]
-
Oxidation: Thiols can be susceptible to oxidation, forming disulfides. This can lead to peak distortion or the appearance of unexpected peaks.
-
Thermal Instability: Some mercaptans can be thermally labile, degrading in a hot GC inlet, which results in peak broadening or tailing.[2]
Q2: What is the most common peak shape problem observed with mercaptans?
Peak tailing is the most prevalent issue encountered when analyzing mercaptans.[2] This is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. Tailing peaks can compromise resolution and lead to inaccurate integration and quantification.
Q3: How can I minimize the interaction of mercaptans with my chromatographic system?
Minimizing active sites is crucial. This can be achieved through:
-
Use of Inert Components: Employing inert-coated columns, liners, and tubing can significantly reduce surface activity.[1]
-
System Passivation: Regularly passivating your GC or HPLC system can deactivate any active metal surfaces.
-
Mobile Phase Modifiers (HPLC): The addition of acidic modifiers to the mobile phase can suppress the ionization of silanol groups on the column, reducing their interaction with acidic mercaptans.[3]
-
Derivatization: Chemically modifying the thiol group can make the molecule less polar and less likely to interact with active sites.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing in HPLC
Problem: My mercaptan peak is tailing significantly in my reversed-phase HPLC analysis.
Solutions in Detail:
-
Optimize Mobile Phase pH: The primary cause of tailing for acidic compounds like mercaptans is often the interaction with residual silanol groups on the silica-based stationary phase. Lowering the mobile phase pH to between 2.5 and 3.5 with an acidic modifier will protonate these silanols, minimizing their interaction with the mercaptan.[3]
-
Evaluate Mobile Phase Additives: The choice and concentration of the acidic modifier can significantly impact peak shape. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can improve peak shape but may suppress ionization in mass spectrometry.[3][4][5][6] Formic acid is more MS-friendly but may not be as effective at reducing tailing.[3][4][5]
Table 1: Comparison of Common Mobile Phase Additives for Mercaptan Analysis
Additive Typical Concentration Advantages Disadvantages Trifluoroacetic Acid (TFA) 0.05 - 0.1% Excellent for improving peak shape due to strong ion-pairing. Can cause ion suppression in MS detection and is difficult to remove from the system.[4] Formic Acid (FA) 0.1% MS-compatible and provides good protonation of analytes. May not be as effective as TFA in reducing peak tailing for highly active compounds.[4][5] | Acetic Acid | 0.1 - 1.0% | MS-compatible. | Weaker acid, may require higher concentrations and be less effective than FA or TFA. |
-
Assess Column Performance:
-
Column Choice: Use a high-purity, end-capped silica (B1680970) column (e.g., C18 or C8) to minimize the number of available silanol groups. For very polar mercaptans, a polar-embedded or aqueous-compatible C18 column may provide better retention and peak shape.
-
Column Age: An older column may have a degraded stationary phase, leading to increased silanol activity. If performance degrades over time, consider replacing the column.
-
-
Consider Derivatization: If mobile phase and column optimization are insufficient, derivatizing the thiol group can significantly improve peak shape. See the detailed protocol below.
Guide 2: Overcoming Poor Peak Shape in GC
Problem: My mercaptan peaks are tailing, broad, or have low intensity in my GC analysis.
Solutions in Detail:
-
Inspect the Inlet: The GC inlet is a common source of activity for sulfur compounds.
-
Liner: Use a deactivated, glass wool-packed liner. The glass wool aids in volatilization and traps non-volatile residues, but it must be properly deactivated to prevent adsorption. Some analysts prefer liners without wool for highly active compounds.[7]
-
Septum: A cored or bleeding septum can introduce active sites. Use high-quality septa and replace them regularly.
Table 2: Performance Comparison of GC Inlet Liners for Active Compounds
Liner Type Key Features Performance for Active Compounds Ultra Inert, Splitless, Single Taper with Wool Deactivated glass wool provides a large surface area for vaporization and traps non-volatile matrix components. Excellent performance and reproducibility for a wide range of active compounds.[8] Ultra Inert, Splitless, Straight, No Wool Open design that can be useful for very active compounds that might interact with glass wool. Good performance, but may be less forgiving for dirty samples. | Precision Liner with Wool | Wool is held in place by baffles, ensuring consistent sample wiping from the needle. | High response and low relative standard deviation (%RSD) for many compounds.[7] |
-
-
Evaluate the GC Column:
-
Stationary Phase: A non-polar stationary phase, such as a 100% dimethylpolysiloxane (e.g., Rtx-1), is often a good starting point. For more challenging separations, specialized sulfur analysis columns (e.g., DB-Sulfur SCD) are available and offer enhanced inertness.[1][9][10]
-
Inertness: Use a column specifically designated as "inert" or "sulfur-certified." These columns undergo special deactivation processes to minimize surface activity.[1][2]
-
Column Trimming: If performance degrades, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.
-
-
System Passivation: If inert components are not sufficient, the entire GC flow path should be passivated. See the detailed protocol below.
-
Derivatization: For highly problematic mercaptans, derivatization can significantly improve peak shape and detectability. See the detailed protocol below.
Experimental Protocols
Protocol 1: System Passivation for GC Analysis of Mercaptans
This protocol is designed to deactivate the active surfaces within the GC system, reducing analyte adsorption and improving peak shape for sulfur compounds.
Materials:
-
Passivation agent (e.g., a commercial sulfur passivation standard or a solution of a volatile sulfur compound like dimethyl disulfide in a non-polar solvent).
-
GC system with the analytical column installed.
Procedure:
-
System Preparation:
-
Ensure the GC system is leak-free.
-
Install a new, deactivated inlet liner and septum.
-
Condition the analytical column according to the manufacturer's instructions.
-
-
Passivation Injections:
-
Set the GC oven to a temperature that will volatilize the passivation agent but is below the column's maximum operating temperature.
-
Perform several high-concentration injections of the passivation agent. This will "coat" the active sites in the flow path.
-
The number of injections required will depend on the level of contamination and the specific passivation agent used. Start with 5-10 injections.
-
-
Equilibration:
-
After the passivation injections, run a blank solvent injection to flush any excess passivation agent from the system.
-
Analyze a mid-level calibration standard of your target mercaptans. You should observe a significant improvement in peak shape and response.
-
Continue with single injections of the standard until a stable and reproducible response is achieved, indicating that the system is fully passivated and equilibrated.[10][11]
-
-
Regular Re-passivation: The passivation effect will diminish over time, especially with the analysis of dirty samples. It is good practice to perform a single passivation injection at the beginning of each analytical sequence to maintain system inertness.
Protocol 2: Derivatization of Mercaptans for GC Analysis using Silylation
This protocol describes a general method for the derivatization of thiols using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form more volatile and less polar trimethylsilyl (B98337) (TMS) derivatives.
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (or another suitable solvent)
-
Dried sample extract containing the mercaptans
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will react with the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen or by freeze-drying.
-
Derivatization Reaction:
-
To the dried extract in a vial, add 50 µL of pyridine to dissolve the analytes.
-
Add 50 µL of MSTFA to the vial.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization. The optimal temperature and time may need to be determined empirically for your specific analytes.
-
-
GC-MS Analysis:
-
After the vial has cooled to room temperature, the derivatized sample can be directly injected into the GC-MS system.
-
The TMS-derivatized mercaptans will be more volatile and should exhibit improved peak shape.
-
Protocol 3: Derivatization of Mercaptans for HPLC Analysis with Fluorescence Detection
This protocol is for the pre-column derivatization of thiols using 4-fluoro-7-sulfobenzofurazan, ammonium (B1175870) salt (SBD-F), which reacts with thiols to form a highly fluorescent derivative.
Materials:
-
SBD-F solution (e.g., 1 mg/mL in a suitable buffer)
-
A reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) if disulfide forms are present.
-
Buffer solution (e.g., borate (B1201080) buffer, pH 8.0)
-
Sample containing mercaptans
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Reduction (if necessary): If the sample may contain oxidized disulfides, incubate it with a reducing agent like TCEP to convert the disulfides back to free thiols.
-
Derivatization Reaction:
-
In a vial, mix your sample with the SBD-F solution and the buffer.
-
Heat the mixture at 60°C for approximately 1 hour in the dark to facilitate the reaction.
-
-
HPLC Analysis:
-
After cooling, the sample is ready for injection into the HPLC system.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the SBD-thiol adducts (typically around 385 nm for excitation and 515 nm for emission).
-
The derivatized mercaptans will be detectable with high sensitivity and should exhibit good peak shape.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 4. chromforum.org [chromforum.org]
- 5. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 3-Mercapto-3-methylbutyl-d6 Formate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Mercapto-3-methylbutyl-d6 Formate (B1220265) solutions. The information provided is intended to assist in designing and troubleshooting stability studies and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Mercapto-3-methylbutyl-d6 Formate solutions?
A1: The primary stability concerns for this compound stem from its two main functional groups: the thiol (mercaptan) group and the formate ester group.
-
Oxidation of the Thiol Group: Thiols are susceptible to oxidation, which can lead to the formation of disulfides. This is a common degradation pathway for thiol-containing compounds.[1][2][3][4][5]
-
Hydrolysis of the Formate Ester: Ester linkages, particularly formate esters, can be susceptible to hydrolysis, which would cleave the molecule into 3-mercapto-3-methylbutan-1-ol-d6 (B12410965) and formic acid. This reaction can be catalyzed by acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound solutions?
Q3: What are the potential degradation pathways for this compound?
A3: Based on the functional groups present, two primary degradation pathways are anticipated:
-
Oxidative Dimerization: The thiol group can be oxidized to form a disulfide dimer.
-
Hydrolysis: The formate ester can be hydrolyzed to yield the corresponding alcohol and formic acid.
The following diagram illustrates these potential degradation pathways:
Troubleshooting Analytical Methods
Q4: I am observing peak tailing and poor reproducibility when analyzing this compound by Gas Chromatography (GC). What could be the cause?
A4: Thiols are known to be challenging analytes for GC analysis. The issues you are observing are likely due to:
-
Analyte-Metal Interactions: The sulfur atom in the thiol group can interact with active metal sites in the GC inlet, column, and detector, leading to peak tailing and loss of analyte.
-
On-Column Degradation: The elevated temperatures in the GC inlet and column can cause degradation of the analyte.
-
Oxidation: The analyte may be oxidizing to the less volatile disulfide dimer, leading to a decrease in the parent peak and potentially the appearance of a new, broader peak at a later retention time.
To troubleshoot these issues, consider the following:
| Troubleshooting Step | Rationale |
| Use an Inert Flow Path | Employ deactivated liners, gold-plated seals, and inert-coated columns to minimize analyte interaction with metal surfaces. |
| Optimize Injection Temperature | Lower the inlet temperature to the minimum required for efficient volatilization to reduce thermal degradation. |
| Derivatization | Chemically modify the thiol group to make it less reactive and more volatile. Silylation is a common derivatization technique for thiols. |
| Use a Specific Detector | A Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS) in SIM mode can provide better selectivity and sensitivity for sulfur compounds. |
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. Here is a general workflow for developing such a method:
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method.[6][7][8][9][10] The goal is to generate potential degradation products to ensure the analytical method can separate them from the parent compound.
| Condition | Protocol | Potential Degradation |
| Acid Hydrolysis | Incubate the sample solution in 0.1 M HCl at 60°C for 24 hours. | Hydrolysis of the formate ester. |
| Base Hydrolysis | Incubate the sample solution in 0.1 M NaOH at room temperature for 4 hours. | Hydrolysis of the formate ester. |
| Oxidation | Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. | Oxidation of the thiol to a disulfide. |
| Thermal Degradation | Heat the solid sample at 105°C for 48 hours. | General decomposition. |
| Photostability | Expose the sample solution to light according to ICH Q1B guidelines. | Photolytic degradation. |
Note: The conditions provided are starting points and may need to be adjusted to achieve the target degradation of 5-20%.
Stability Testing Protocols
Q6: How should I design a stability study for this compound solutions?
A6: A well-designed stability study will provide data to determine the shelf-life and recommended storage conditions for your solution. The study should include long-term and accelerated testing conditions.
Experimental Protocol: Accelerated Stability Testing
Accelerated stability testing uses exaggerated storage conditions to speed up the rate of chemical degradation.[11][12][13]
| Parameter | Recommendation |
| Storage Conditions | 40°C ± 2°C / 75% RH ± 5% RH |
| Time Points | 0, 1, 3, and 6 months |
| Container | The same container closure system intended for the final product. |
| Analytes | This compound and any identified degradation products. |
| Method | A validated stability-indicating analytical method. |
The following diagram outlines the logical flow of a stability testing program:
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]
- 12. gmpsop.com [gmpsop.com]
- 13. criver.com [criver.com]
Technical Support Center: Minimizing Ion Suppression with Co-eluting Internal Standards
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address issues related to ion suppression in LC-MS/MS analysis, particularly when using co-eluting internal standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the sample matrix, such as salts, lipids, and proteins, which compete with the analyte for ionization.[1][2][3] Ion suppression is a significant concern because it can lead to decreased signal intensity, poor sensitivity, and inaccurate and imprecise quantitative results.[1][4]
Q2: How does a co-eluting internal standard help in minimizing ion suppression?
A2: A co-eluting internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, is added to samples at a known concentration.[5] Since the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression.[5][6] By calculating the ratio of the analyte signal to the internal standard signal, variations in ionization efficiency are normalized, leading to more accurate and reliable quantification.[2][7]
Q3: Can a deuterated internal standard always correct for ion suppression effectively?
A3: While highly effective, deuterated internal standards may not always perfectly correct for ion suppression.[4][8] A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated standard.[4] This separation can expose them to different matrix components as they elute, resulting in differential ion suppression and potentially inaccurate results.[1][4][9]
Q4: What are the primary causes of ion suppression?
A4: The primary causes of ion suppression include:
-
High concentrations of co-eluting matrix components: Compounds like phospholipids, salts, and proteins in biological samples are common culprits.[3]
-
Competition for ionization: Matrix components can compete with the analyte for charge in the ESI droplet or for the available surface area, hindering the analyte's transition into the gas phase.[1][2]
-
Changes in droplet properties: Less volatile compounds in the matrix can alter the surface tension and viscosity of the ESI droplets, reducing the efficiency of solvent evaporation and ion formation.[10]
-
Ion-pairing agents: Reagents used in the mobile phase can sometimes contribute to ion suppression.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS/MS analysis that may be related to ion suppression.
Problem 1: My analyte signal is significantly lower in matrix samples compared to neat solutions, even with a co-eluting internal standard.
This indicates that the internal standard may not be fully compensating for the matrix effects.
-
Possible Cause 1: Differential Ion Suppression.
-
Troubleshooting Step: Verify the co-elution of your analyte and internal standard by closely examining their chromatograms. A slight separation can lead to different degrees of ion suppression.[1][4]
-
Solution: Optimize your chromatographic method to ensure perfect co-elution. This may involve adjusting the mobile phase composition, gradient, or column chemistry.[2] Using internal standards with stable isotopes that do not affect retention time, such as ¹³C or ¹⁵N, can also mitigate this issue.[9]
-
-
Possible Cause 2: Severe Matrix Effects Overwhelming the System.
-
Troubleshooting Step: Perform a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram.
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering matrix components.[4][11]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby alleviating ion suppression.[4][12] However, ensure the analyte concentration remains above the instrument's limit of detection.
-
-
Problem 2: The internal standard signal is inconsistent or decreasing throughout the analytical run.
-
Possible Cause: Carryover of Late-Eluting Matrix Components.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps visualize regions in the chromatogram where ion suppression occurs.[10][13]
Methodology:
-
System Setup: Prepare a standard solution of your analyte and internal standard in the mobile phase.
-
Infusion: Using a T-connector and a syringe pump, continuously infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream just before it enters the mass spectrometer.[8][13]
-
Injection: Once a stable baseline signal for your analyte and internal standard is achieved, inject a blank matrix extract (prepared using the same procedure as your study samples but without the analyte or internal standard).[8][13]
-
Data Analysis: Monitor the signal intensity of the infused compounds. A significant drop in the baseline signal during the chromatographic run indicates the elution of interfering compounds causing ion suppression.[10][13]
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol quantifies the extent of ion suppression or enhancement.[1][2]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard prepared in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix sample is extracted first, and then the analyte and internal standard are added to the final extract.[10]
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.[8]
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Technique | Relative Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | High | Simple, fast, and inexpensive. | Removes proteins but leaves many other matrix components that can cause significant ion suppression.[10] |
| Liquid-Liquid Extraction (LLE) | Moderate to Low | Cleaner extracts than protein precipitation. | Can be labor-intensive and may have lower analyte recovery.[10] |
| Solid-Phase Extraction (SPE) | Low | Provides the cleanest extracts by selectively isolating the analyte.[11] | More complex, time-consuming, and costly. Method development can be challenging. |
Note: The relative ion suppression values are generalized and can vary significantly depending on the analyte, matrix, and specific method used.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Factors leading to inaccurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. academic.oup.com [academic.oup.com]
- 9. myadlm.org [myadlm.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Retention Time Shifts with Deuterated Internal Standards in LC
Welcome to the technical support center for troubleshooting retention time (RT) shifts when using deuterated internal standards in liquid chromatography (LC) applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my non-deuterated analyte?
This phenomenon is known as the "chromatographic isotope effect" and is an expected behavior.[1][2][3] It arises from subtle differences in the physicochemical properties between the deuterated and non-deuterated molecules. The primary contributing factors include:
-
Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, which can lead to weaker intermolecular van der Waals forces between the deuterated compound and the stationary phase.[3]
-
Hydrophobicity: Deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts.[3][4] In reversed-phase liquid chromatography (RPLC), this decreased hydrophobicity results in a weaker interaction with the non-polar stationary phase and, consequently, a shorter retention time.[1][3]
-
Molecular Size and Shape: The substitution of hydrogen with deuterium (B1214612) can cause minor changes in the molecule's conformation and effective size, influencing its interaction with the stationary phase.[1][3]
Typically, in RPLC, the deuterated compound will elute slightly before the non-deuterated analog.[3] However, the elution order can be reversed in normal-phase liquid chromatography (NPLC).[2][5]
Q2: How significant can the retention time difference be?
The magnitude of the retention time shift is influenced by several factors:
-
Number of Deuterium Atoms: Generally, a greater number of deuterium atoms in a molecule leads to a larger retention time shift.[2][3][6][7]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase.[2][8] Substitutions on aliphatic groups often have a more pronounced effect than those on aromatic rings.[9]
-
Molecular Structure: The inherent properties of the analyte itself will influence the extent of the isotope effect.[2]
Q3: My retention times for both the analyte and the deuterated standard are drifting. What are the common causes?
Retention time drift, a gradual and consistent shift in one direction, is a common issue in HPLC and can be attributed to several factors:[1][10][11]
-
Mobile Phase Composition Changes: Even minor alterations in the mobile phase composition can cause retention time drift. This can be due to inconsistent preparation between batches or the evaporation of volatile components.[1][11]
-
Column Temperature Fluctuations: Temperature has a significant impact on retention time.[1] A lack of a stable column oven or significant fluctuations in the ambient laboratory temperature can cause retention times to drift.[1][10][12]
-
Column Equilibration: Insufficient column equilibration before starting a run can cause retention times to drift as the column chemistry stabilizes.[1]
-
Column Aging or Contamination: Over time, columns can degrade or become contaminated, leading to changes in retention behavior.[10][12]
Q4: My retention times are fluctuating randomly. What should I investigate?
Random fluctuations in retention time are often due to issues with the HPLC system itself:[1][12][13]
-
Pump Instability: Inconsistent flow rates due to worn seals, pump leaks, or air bubbles can lead to fluctuating retention times.[10][12][13]
-
System Leaks: A small, undetected leak in the HPLC system can cause a drop in pressure and affect the flow rate.[1]
-
Injector Problems: Issues with the autosampler or injector can lead to inconsistent injection volumes and retention times.
Q5: Are there alternatives to deuterated standards to avoid retention time shifts?
Yes, while deuterated standards are common, other stable isotope-labeled (SIL) internal standards can be used to minimize or avoid the chromatographic isotope effect. The use of ¹³C or ¹⁵N labeled standards is the most effective approach to avoid retention time shifts, as these isotopes do not typically cause a noticeable chromatographic isotope effect.[14][15]
Troubleshooting Guides
Troubleshooting Workflow for Retention Time Shifts
When encountering unexpected retention time shifts, a systematic approach is crucial for efficient problem-solving. The following workflow outlines the key steps to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting retention time shifts.
Managing the Inherent Isotope Effect
While the chromatographic isotope effect is normal, it can sometimes be problematic if the separation between the analyte and the deuterated standard is too large or inconsistent.
Method Optimization
-
Gradient Profile: Adjusting the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds.
-
Mobile Phase Composition: Small changes to the organic solvent ratio or the use of different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) can influence the degree of separation.[1]
-
Temperature: Optimizing the column temperature can also impact the selectivity and potentially reduce the RT shift.[1]
Data Processing
-
Integration Windows: Ensure that the integration windows in your chromatography data system are wide enough to encompass the potential retention time shifts of both the analyte and the internal standard.[1]
-
Software Settings: Some software packages have settings to account for expected retention time differences between a target compound and its labeled internal standard.[1][16]
Quantitative Data Summary
The following table summarizes observed retention time differences from various studies. Note that Δt_R = t_R(protiated) - t_R(deuterated). A positive value indicates the deuterated compound elutes earlier.
| Compound | Deuterated Analog | Chromatographic Conditions | Δt_R (min) | Reference |
| Metformin | d₆-Metformin | GC-NICI-MS | 0.03 | [17] |
| Olanzapine | Olanzapine-d₃ | RPLC-MS | >0 | [3] |
| Des-methyl Olanzapine | Des-methyl Olanzapine-d₈ | Normal-Phase HPLC-MS/MS | >0 | [7] |
| Homoserine lactone | Homoserine lactone-d₃ | LC-MS/MS | >0 | [15] |
| Fluconazole | Fluconazole-d₄ | LC-MS/MS | >0 | [15] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Retention Time Drift
This protocol provides a step-by-step workflow to identify the root cause of retention time drift.
-
Initial Assessment:
-
Observe the nature of the shift: Is it a gradual drift in one direction or random fluctuations?
-
Determine if the shift affects all peaks or only specific analytes.
-
-
Mobile Phase Verification:
-
Prepare fresh mobile phase, ensuring accurate measurements of all components.
-
If using buffers, verify the pH.
-
Ensure adequate degassing of the mobile phase.
-
-
System Check:
-
Visually inspect all fittings and connections for any signs of leaks.
-
Perform a pressure test to check for system leaks.
-
Manually verify the pump flow rate using a graduated cylinder and stopwatch.
-
-
Column Evaluation:
-
Temperature Control:
-
Verify that the column oven is set to the correct temperature and is stable.
-
Protocol 2: Observing the Retention Time Difference Between a Non-Deuterated Drug and its Deuterated Internal Standard
This protocol provides a general method for resolving and quantifying the retention time difference between an analyte and its deuterated internal standard using RPLC-MS.
-
Materials and Reagents:
-
Analyte and its corresponding deuterated internal standard.
-
LC-MS grade water, acetonitrile, and formic acid.
-
A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
-
Sample Preparation:
-
Prepare stock solutions of the analyte and deuterated internal standard (e.g., 1 mg/mL in a suitable solvent).
-
Prepare a working solution by mixing equal volumes of the analyte and internal standard stocks and diluting to a final concentration of 1 µg/mL.
-
-
LC-MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to elute the compounds of interest (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the analyte and internal standard.
-
-
Data Analysis:
-
Inject the mixed working solution.
-
Acquire the data, monitoring the specified mass transitions.
-
Extract the chromatograms for both the analyte and the deuterated internal standard.
-
Determine the retention time for the apex of each peak.
-
Calculate the retention time difference (Δt_R).
-
Visualizations
Factors Contributing to the Deuterium Isotope Effect
Caption: Factors contributing to the deuterium isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. benchchem.com [benchchem.com]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. restek.com [restek.com]
- 13. Why is my LC Retention Time Shifting? [restek.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 17. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Storage of Mercaptan Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of mercaptan (thiol) compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Troubleshooting Guide
Problem: A persistent, foul odor of mercaptan is noticeable in the laboratory, even after the experiment is complete.
-
Possible Cause 1: Improperly cleaned glassware or equipment.
-
Solution: Standard washing with detergents is often insufficient to remove the potent odor of mercaptans.[1] Glassware must be decontaminated. A common and effective method is to soak the glassware in a bleach bath. Prepare a 1:1 solution of household bleach and water in a designated container within a fume hood and allow the glassware to soak for at least 14 hours (overnight).[1][2] After soaking, rinse thoroughly with tap water, followed by deionized water.[1][2]
-
-
Possible Cause 2: Inadequate ventilation or vapor trapping.
-
Solution: All work with mercaptans must be conducted in a properly functioning chemical fume hood.[3] For reactions that produce significant amounts of volatile mercaptans, the exhaust from your apparatus should be directed through a bleach trap or an activated charcoal filter to neutralize the odorous compounds before they enter the fume hood's exhaust stream.[3][4]
-
-
Possible Cause 3: Small, unnoticed spill.
-
Solution: Even a small spill can lead to a pervasive odor.[5] Carefully inspect the work area, including the fume hood, benchtop, and floor. If a spill is found, follow the appropriate spill cleanup protocol immediately.
-
Problem: Skin or eye contact with a mercaptan compound has occurred.
-
Immediate Action:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.[6] Remove any contaminated clothing, ensuring it is handled as hazardous waste.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes.[6] Seek immediate medical attention.
-
Frostbite from Liquefied Gas: If contact with liquefied mercaptan gas occurs, it can cause frostbite.[6] Do not rub the affected area. Gently rewarm the area in a water bath at a temperature of 104-108 °F (40-42 °C) for 20 to 30 minutes.[6] Seek medical attention.
-
Problem: Symptoms of overexposure to mercaptans are experienced (e.g., headache, dizziness, nausea).
-
Immediate Action:
-
Move to fresh air immediately.
-
If symptoms persist or are severe, seek immediate medical attention.[8][9]
-
Inform your supervisor and consult the Safety Data Sheet (SDS) for the specific mercaptan.
-
Exposure to high concentrations of mercaptans can depress the central nervous system and affect the respiratory center.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with mercaptan compounds?
A1: The primary hazards of mercaptans include their high flammability, potent and unpleasant odor, and potential health effects.[3][7] Health effects from exposure can range from irritation of the eyes, skin, and respiratory tract to more severe symptoms like headaches, dizziness, nausea, and at very high concentrations, respiratory paralysis.[6][8][9] Many low-molecular-weight mercaptans are volatile and their vapors are heavier than air, which can lead to the accumulation of flammable mixtures in low-lying areas.[6]
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling mercaptans?
A2: The following PPE is recommended when handling mercaptans:
-
Gloves: Butyl rubber gloves are recommended for their excellent resistance to a wide range of chemicals, including mercaptans.[10][11][12][13][14] Nitrile gloves may provide short-term splash protection but should be changed immediately upon contact with a mercaptan.[15][16][17] Always consult the glove manufacturer's compatibility chart for the specific mercaptan you are using.
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.[18]
-
Lab Coat: A flame-resistant lab coat should be worn.[18]
-
Respiratory Protection: For situations with a potential for exposure above the permissible limits, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[6] All work with volatile mercaptans should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
Q3: What are the proper storage conditions for mercaptan compounds?
A3: Mercaptans should be stored in tightly closed containers in a cool, dry, well-ventilated area, away from sources of heat, sparks, and open flames.[6] They should be segregated from strong oxidizing agents and acids.[4] The storage area should not have drain or sewer access.
Q4: How can I effectively neutralize mercaptan waste before disposal?
A4: Mercaptan waste can be neutralized by oxidation. A common laboratory method is to react the mercaptan with an excess of sodium hypochlorite (B82951) (bleach) solution.[4] Another effective oxidizing agent is hydrogen peroxide, which may require a catalyst such as a soluble iron salt for more vigorous oxidation.[19] All neutralization procedures should be carried out in a fume hood with appropriate PPE.
Q5: What should I do in the event of a small mercaptan spill in the lab?
A5: For a small spill, if you are trained and it is safe to do so, you can clean it up by following these general steps:
-
Alert others in the lab and restrict access to the area.
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite (B1170534) or sand.
-
Cover the spill with the absorbent material, working from the outside in.
-
Once the liquid is absorbed, treat the material with a neutralizing agent such as a fresh 1:1 bleach and water solution.
-
Carefully collect the neutralized absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with the bleach solution, followed by a water rinse.
-
Dispose of all contaminated materials as hazardous waste.
Data Presentation
Table 1: Physical Properties of Common Mercaptans
| Mercaptan | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| Methanethiol | CH₄S | 48.11 | 6 | 0.866 |
| Ethanethiol | C₂H₆S | 62.13 | 35 | 0.835 |
| 1-Propanethiol | C₃H₈S | 76.16 | 68 | 0.841 |
| 1-Butanethiol | C₄H₁₀S | 90.19 | 98 | 0.842 |
| tert-Butylthiol | C₄H₁₀S | 90.19 | 64 | 0.800 |
Source: Alfa Chemistry
Table 2: Odor Thresholds and Occupational Exposure Limits (ppm)
| Mercaptan | Odor Threshold | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Methanethiol | 0.002 | 10 (Ceiling) | 0.5 (Ceiling) | 0.5 |
| Ethanethiol | 0.0001 | 10 (Ceiling) | 0.5 (Ceiling) | 0.5 |
| 1-Butanethiol | 0.001 | 10 | 0.5 (Ceiling) | 0.5 |
| tert-Butylthiol | 0.00029 | 10 | 0.5 | 0.5 |
Sources: New Jersey Department of Health, CDC, GPL Odorizers[3][6][19]
Experimental Protocols
Protocol 1: Neutralization of Mercaptan Waste with Sodium Hypochlorite (Bleach)
This protocol describes the neutralization of small quantities of mercaptan waste in a laboratory setting.
-
Materials:
-
Mercaptan waste
-
Commercial household bleach (at least 5% sodium hypochlorite)
-
Stir bar and stir plate
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
Fume hood
-
Personal Protective Equipment (butyl rubber gloves, safety goggles, lab coat)
-
-
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
Place the mercaptan waste in the reaction vessel equipped with a stir bar.
-
While stirring, slowly add an excess of the bleach solution to the mercaptan waste. A 5.25% solution of sodium hypochlorite can quench approximately 7 mL of a stench chemical per liter.[4]
-
Be aware that the oxidation reaction can be exothermic. Add the bleach slowly to control the reaction rate and prevent excessive heat generation.
-
Allow the mixture to stir for at least one hour to ensure complete neutralization. For more resistant mercaptans, a longer reaction time may be necessary.
-
The neutralized solution can then be disposed of as hazardous waste according to your institution's guidelines.
-
Protocol 2: Decontamination of Laboratory Glassware
This protocol details the standard method for removing residual mercaptans and their odor from laboratory glassware.[1][2]
-
Materials:
-
Contaminated glassware
-
Commercial household bleach
-
Large plastic container or bucket
-
Tap water and deionized water
-
Fume hood
-
Personal Protective Equipment (butyl rubber gloves, safety goggles)
-
-
Procedure:
-
In a designated plastic container inside a fume hood, prepare a 1:1 solution of bleach and water.[2] The container should be large enough to fully submerge the glassware.
-
If there is significant visible residue on the glassware, pre-rinse with an appropriate organic solvent (e.g., acetone) and dispose of the solvent waste correctly.
-
Fully submerge the contaminated glassware in the bleach bath. For flasks and other containers, ensure they are also filled with the bleach solution.
-
Cover the container (e.g., with aluminum foil) and allow the glassware to soak for a minimum of 14 hours (overnight).[2]
-
After soaking, carefully remove the glassware from the bleach bath.
-
Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Allow the glassware to air dry completely before reuse.
-
Mandatory Visualizations
Caption: Workflow for the safe handling of mercaptan compounds.
Caption: Decision tree for responding to a mercaptan spill.
Caption: Chemical neutralization of mercaptans via oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. scribd.com [scribd.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. bioairsolutions.com [bioairsolutions.com]
- 6. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. 2. Methyl Mercaptan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1. Ethyl Mercaptan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mcrsafety.com [mcrsafety.com]
- 11. Airgas - MEGCP25L - Memphis Glove Large Black Guard 25 mil Butyl™ Chemical Resistant Gloves [airgas.com]
- 12. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 13. Chemical Resistant Butyl Gloves - Hazmat Resource, Inc. [hazmatresource.com]
- 14. newpig.de [newpig.de]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. gloves.com [gloves.com]
- 18. studylib.net [studylib.net]
- 19. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: Stable Isotope Labeling vs. Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical science, particularly within drug development and clinical research, the specificity and accuracy of quantitative methods are paramount. The use of internal standards is a cornerstone of robust analytical assays, especially in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison of analytical methods employing stable isotope-labeled internal standards (SIL-IS) against alternatives like structural analog internal standards and external standard calibration. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document aims to equip you with the necessary information to select the most appropriate validation strategy for your analytical needs.
The Gold Standard: Stable Isotope Dilution
Stable Isotope Dilution (SID) coupled with mass spectrometry is widely considered the gold standard for quantitative bioanalysis, offering exceptional accuracy and precision.[1] The core principle of SID lies in the use of a stable, non-radioactive, isotopically labeled version of the analyte as an internal standard (IS).[1] This SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2]
A known amount of the SIL-IS is added to the sample at the earliest stage of preparation.[1] Because the SIL-IS and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during all subsequent steps, including extraction, chromatography, and ionization.[2][3] Any sample loss or variation in analytical response will affect both the analyte and the IS to the same extent.[1] Quantification is achieved by measuring the ratio of the mass spectrometric signal of the analyte to that of the IS.[2] This ratiometric measurement effectively corrects for matrix effects and variations in sample recovery, leading to highly reliable and reproducible results.[2]
Performance Comparison: Stable Isotope Labeling vs. Alternatives
The superiority of SIL-IS in enhancing assay performance is well-documented. The use of a SIL-IS can significantly improve the accuracy and precision of a method by compensating for variability in the analytical process.
Quantitative Data Summary
The following tables summarize quantitative data from studies that directly compared the performance of stable isotope-labeled internal standards with structural analog internal standards and external standard methods.
Table 1: Comparison of Validation Parameters for Everolimus (B549166) Quantification [4]
| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent LC-MS/MS Method (r) | > 0.98 (slope = 0.95) | > 0.98 (slope = 0.83) |
Table 2: General Comparison of Internal Standard Methods
| Feature | Stable Isotope-Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard | External Standard |
| Correction for Matrix Effects | Excellent | Partial to Good | None |
| Correction for Extraction Variability | Excellent | Partial to Good | None |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate to High | Low to Moderate |
| Cost | High | Moderate | Low |
| Availability | Can be limited | Generally available | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for key experiments in a bioanalytical method validation utilizing a stable isotope-labeled internal standard.
Stock and Working Solution Preparation
-
Analyte and SIL-IS Stock Solutions: Prepare separate stock solutions of the analyte and the SIL-IS in a suitable organic solvent. The purity and identity of these reference standards are critical.
-
Analyte Working Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
QC Working Solutions: Prepare at least four levels of quality control (QC) working solutions (Low, Medium, High, and LLOQ) from a separate analyte stock solution.
-
SIL-IS Working Solution: Prepare a working solution of the SIL-IS at a constant concentration.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Prepare a calibration curve by spiking a blank biological matrix with known concentrations of the analyte from the working standard solutions. A typical curve consists of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
QC Samples: Prepare QC samples by spiking the blank biological matrix with the QC working solutions.
-
Internal Standard Addition: Add a constant amount of the SIL-IS working solution to all calibration standards (except the blank), QC samples, and study samples.
Sample Extraction (Example: Protein Precipitation)
-
Add an organic solvent (e.g., acetonitrile) to the plasma samples containing the analyte and SIL-IS to precipitate proteins.
-
Vortex mix the samples.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Perform chromatographic separation on a suitable column.
-
Detect the analyte and SIL-IS using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Key Validation Experiments
-
Selectivity and Specificity: Analyze at least six different lots of blank biological matrix to ensure no significant interference at the retention times of the analyte and SIL-IS.[2]
-
Accuracy and Precision: Analyze at least five replicates of each QC level in at least three separate analytical runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[2][5]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions across at least six different lots of the biological matrix.[2][5]
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[5]
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in analytical method validation using stable isotope labeling.
Caption: General workflow for bioanalytical method validation using a stable isotope-labeled internal standard.
Caption: The principle of quantification using a stable isotope-labeled internal standard.
Conclusion
The choice of an appropriate internal standard and validation methodology is critical for the generation of reliable and accurate data in regulated bioanalysis. While structural analog and external standard methods have their applications, the use of stable isotope-labeled internal standards provides superior compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. The detailed protocols and validation parameters outlined in this guide, in conjunction with regulatory guidelines, provide a robust framework for developing and validating high-quality bioanalytical methods to support drug development programs.
References
- 1. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Gold Standard of Quantification: Assessing Accuracy and Precision with Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards with other alternatives, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), have emerged as the gold standard in the field.[2] This is in contrast to non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[1]
The scientific consensus, supported by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance.[1][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its near-identical chemical and physical behavior to the analyte of interest.[4] This co-elution and similar ionization behavior are critical for compensating for matrix effects and other sources of variability.[2] The following table summarizes the quantitative performance of deuterated versus non-deuterated internal standards from a published study on the anticancer agent kahalalide F.[2]
| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |
| Accuracy (Mean Bias) | 96.8% | 100.3% |
| Precision (CV%) | ||
| - Intra-day | 5.2% - 8.5% | 2.1% - 4.7% |
| - Inter-day | 6.8% - 9.1% | 3.5% - 5.6% |
Key Observations:
-
Improved Accuracy: The assay using the deuterated internal standard showed a mean bias closer to the nominal value (100.3%) compared to the analogous internal standard (96.8%), indicating a more accurate measurement of the true analyte concentration.[2]
-
Enhanced Precision: The coefficient of variation (CV%) was consistently lower for the deuterated internal standard in both intra-day and inter-day assessments, demonstrating superior precision and reproducibility.[2]
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following provides a generalized, yet detailed, methodology for a typical quantitative LC-MS/MS analysis.[1][5]
Objective:
To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[1]
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock and Working Solutions: [5]
-
Prepare individual stock solutions (e.g., 1 mg/mL) of the analyte, deuterated IS, and non-deuterated IS in a suitable organic solvent (e.g., methanol, acetonitrile).
-
From the stock solutions, prepare a series of working standard solutions for constructing the calibration curve and quality control (QC) samples.
-
Prepare a working solution of the deuterated and non-deuterated internal standards at a concentration that will yield a robust signal in the mass spectrometer.
-
-
Sample Preparation for Matrix Effect Assessment: [1]
-
Set 1 (Analyte and IS in neat solution): Spike the analyte and each internal standard into the initial mobile phase or a suitable solvent mixture.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare solutions of the deuterated IS and the non-deuterated IS in the neat solution at their working concentrations.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
-
-
Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
-
Data Analysis and Calculation of Matrix Factor (MF): [1]
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).
-
An IS-normalized MF is also calculated to assess the internal standard's ability to compensate for matrix effects.
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[3]
Visualizing the Workflow and Decision-Making Process
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow using a deuterated internal standard and the key decision points for selecting a suitable internal standard.
A typical workflow for a bioanalytical assay using a deuterated internal standard.
Key decision points for selecting a suitable internal standard.
Limitations and Considerations
While deuterated internal standards are the preferred choice, they are not without limitations. It is crucial to be aware of these potential issues during method development and validation:
-
Isotope Effect and Chromatographic Shift: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, a phenomenon known as the "deuterium isotope effect".[6] This can sometimes lead to a small difference in retention time between the deuterated standard and the native analyte.[6] If this shift is significant, the analyte and the internal standard may experience different degrees of matrix effects, potentially compromising accuracy.[6]
-
Instability and H/D Exchange: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[5] Such exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.[7]
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[5] Isotopic enrichment should ideally be ≥98%.[5]
Conclusion
The use of deuterated internal standards in bioanalytical assays provides a significant advantage in achieving high levels of accuracy and precision.[2] By closely mimicking the behavior of the analyte throughout the analytical process, these standards effectively compensate for various sources of error, leading to more reliable and reproducible data.[2][4] The quantitative data and detailed protocols presented in this guide underscore the superiority of this approach over the use of non-isotopically labeled, analogous internal standards.[2] For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.[2]
References
Navigating the Isotope Effect: A Comparative Guide to Deuterated Standards in Chromatography
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of accurate and reliable quantitative analysis by mass spectrometry. Among these, deuterated standards are widely utilized due to their general availability and cost-effectiveness. However, a frequently observed phenomenon known as the chromatographic isotope effect can introduce analytical challenges. This guide provides an objective comparison of the performance of deuterated standards, supported by experimental data, to help researchers anticipate and manage this effect.
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), results in subtle yet significant changes in the physicochemical properties of a molecule. These alterations can lead to differences in retention times between the deuterated standard and the non-deuterated (protiated) analyte, a phenomenon referred to as the deuterium isotope effect.[1][2] In reversed-phase liquid chromatography (RPLC), the most common observation is the earlier elution of the deuterated compound compared to its non-deuterated counterpart.[3][4]
The primary cause of this effect lies in the differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered van der Waals interactions.[2][4] These subtle changes can influence the molecule's hydrophobicity and its interaction with the stationary phase, ultimately resulting in a retention time shift.[2][4]
The Chromatographic Isotope Effect: A Data-Driven Comparison
The magnitude of the retention time shift between a deuterated internal standard and the corresponding analyte is not constant. It is influenced by several factors, including the number and position of deuterium atoms, the molecular structure of the analyte, and the chromatographic conditions.[3][5] Generally, a greater number of deuterium atoms leads to a more pronounced retention time shift.[5]
| Analyte | Deuterated Standard | Chromatographic Mode | Observed Retention Time Shift (Analyte RT - Standard RT) | Reference |
| Olanzapine | Olanzapine-d₃ | Reversed-Phase LC-MS | Positive (Deuterated elutes earlier) | [4] |
| Des-methyl olanzapine | Des-methyl olanzapine-d₈ | Normal-Phase LC-MS/MS | Resolution (Rs) = 0.73 | [5] |
| Haloperidol | Deuterated haloperidol | Not specified | 35% difference in extraction recovery | |
| Toluene | Perdeuterated toluene | Reversed-Phase LC | Separation factor increased from 1.051 to 1.109 with decreased methanol (B129727) content | [6] |
Table 1. Summary of Observed Isotopic Effects on Chromatography. This table presents a compilation of experimental data from various studies, illustrating the retention time differences observed between non-deuterated analytes and their deuterated internal standards under different chromatographic conditions. A positive retention time shift indicates that the deuterated standard elutes before the analyte.
Experimental Protocol: Evaluating the Isotopic Effect
This section provides a generalized protocol for systematically evaluating the retention time difference between a non-deuterated analyte and its deuterated internal standard using Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).
Objective: To quantify the retention time difference (ΔRT) between an analyte and its deuterated internal standard and to assess the impact of key chromatographic parameters on this difference.
1. Materials and Reagents:
-
Analyte of interest
-
Deuterated internal standard
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., acetonitrile (B52724) or methanol)
-
LC-MS grade acid (e.g., formic acid)
-
A suitable reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
2. Instrument and Conditions:
-
Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient appropriate for the analyte of interest (e.g., 5% to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Electrospray ionization (ESI) in positive or negative mode, with Multiple Reaction Monitoring (MRM) for the analyte and deuterated standard.
3. Sample Preparation:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by mixing the analyte and deuterated internal standard stock solutions to a final concentration of 1 µg/mL each in the initial mobile phase composition.
4. Experimental Procedure:
-
Initial Analysis: Inject the working solution onto the LC-MS system and acquire data. Determine the retention times (RT) for both the analyte and the deuterated internal standard. Calculate the initial ΔRT.
-
Mobile Phase Composition Study:
-
Prepare a series of mobile phases with varying organic solvent strengths (e.g., adjust the gradient slope or starting/ending percentages).
-
Inject the working solution for each mobile phase composition and record the retention times and ΔRT.
-
-
Temperature Study:
-
Set the column temperature to different values (e.g., 30°C, 40°C, 50°C).
-
For each temperature, inject the working solution, allow the system to equilibrate, and record the retention times and ΔRT.
-
5. Data Analysis:
-
For each experimental condition, calculate the retention time difference (ΔRT = RT_analyte - RT_deuterated_standard).
-
Plot ΔRT as a function of the varied parameter (e.g., organic solvent composition, temperature) to visualize the impact on the chromatographic separation of the isotopologues.
Diagrams and Workflows
To better understand and troubleshoot the isotopic effect, the following diagrams illustrate the key concepts and experimental workflows.
Caption: Factors influencing the deuterium isotope effect in chromatography.
Caption: Workflow for assessing the impact of deuteration on retention time.
Mitigating the Isotopic Effect and Alternative Strategies
While the deuterium isotope effect is an inherent property, its impact can often be managed. Adjusting the mobile phase composition or temperature can sometimes reduce the retention time difference between the analyte and the deuterated internal standard.[2] For instance, modifying the organic solvent-to-aqueous ratio or altering the mobile phase pH for ionizable compounds can influence the degree of separation.[2]
In cases where the chromatographic shift remains problematic and affects the accuracy of quantification, particularly due to differential matrix effects, researchers may consider alternatives to deuterated standards.[2] Stable isotope-labeled standards incorporating ¹³C or ¹⁵N are generally considered superior in this regard.[7][8] These heavier isotopes typically do not induce a measurable chromatographic shift, ensuring near-perfect co-elution with the analyte and more effective compensation for matrix effects.[7][8]
Conclusion
The deuterium isotope effect is a critical consideration for any researcher utilizing deuterated internal standards in chromatographic assays. While often small, the resulting retention time shift can have significant implications for data quality, especially in complex matrices. A thorough understanding of the factors influencing this effect, coupled with systematic experimental evaluation, is essential for robust method development. By carefully optimizing chromatographic conditions or, when necessary, selecting alternative stable isotopes like ¹³C or ¹⁵N, scientists can ensure the highest level of accuracy and precision in their quantitative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Application of screening experimental designs to assess chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Linearity and Range for 3-Mercapto-3-methylbutyl-d6 Formate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices for establishing the linearity and analytical range of 3-Mercapto-3-methylbutyl-d6 Formate. As a deuterated internal standard, its performance is critical for the accuracy and reliability of quantitative bioanalytical methods.[1][2] This document outlines a detailed experimental protocol, presents data in a structured format for easy interpretation, and compares the use of a deuterated standard against other alternatives, supported by established regulatory guidelines.
The Critical Role of Deuterated Standards in Bioanalysis
In quantitative mass spectrometry, particularly in complex biological matrices, internal standards are essential for correcting analytical variability.[1] Deuterated internal standards, such as this compound, are considered the gold standard in bioanalysis.[1] This is because their physicochemical properties are nearly identical to the unlabeled analyte of interest, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical behavior ensures they effectively track the analyte throughout sample preparation, injection, and ionization, compensating for variations and improving data quality.[1][2]
Experimental Protocol for Establishing Linearity and Range
The following protocol outlines a typical approach for determining the linearity and range of a bioanalytical method using this compound as an internal standard, based on guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5]
Objective: To demonstrate that the analytical method yields test results that are directly proportional to the concentration of the analyte in the sample over a specified range.
1. Preparation of Stock Solutions and Calibration Standards:
-
Prepare a primary stock solution of the non-deuterated analyte (3-Mercapto-3-methylbutyl Formate) and a separate stock solution of the deuterated internal standard (this compound) in a suitable organic solvent.
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Spike the working standard solutions into a blank biological matrix (e.g., human plasma) to create a set of calibration standards. The ICH guidelines recommend a minimum of five to six concentration levels to assess linearity.[3][6]
2. Sample Preparation:
-
To an aliquot of each calibration standard, add a fixed amount of the this compound internal standard solution.
-
Perform sample extraction to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[7][8][9]
3. LC-MS/MS Analysis:
-
Inject the extracted samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a chromatographic method to achieve separation of the analyte and internal standard from matrix components.
-
Optimize mass spectrometry parameters for the detection and quantification of both the analyte and the internal standard.
4. Data Analysis and Evaluation of Linearity:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data. The relationship is typically represented by the equation y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.
5. Defining the Analytical Range:
-
The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3]
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Data Presentation
The following tables represent hypothetical data from a linearity experiment for 3-Mercapto-3-methylbutyl Formate using its deuterated analog as an internal standard.
Table 1: Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.00 | 5,234 | 105,678 | 0.0495 |
| 2.50 | 12,890 | 104,987 | 0.1228 |
| 5.00 | 25,678 | 106,123 | 0.2419 |
| 10.0 | 51,345 | 105,890 | 0.4849 |
| 25.0 | 127,890 | 105,112 | 1.2167 |
| 50.0 | 254,321 | 104,567 | 2.4322 |
| 100.0 | 509,876 | 105,345 | 4.8400 |
Table 2: Linearity Assessment
| Parameter | Value | Acceptance Criteria |
| Regression Equation | y = 0.0485x + 0.0012 | - |
| Correlation Coefficient (r) | 0.9998 | ≥ 0.99 |
| Coefficient of Determination (r²) | 0.9996 | ≥ 0.98 |
Table 3: Accuracy and Precision of Back-Calculated Concentrations
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (% Bias) |
| 1.00 | 1.01 | 1.0% |
| 2.50 | 2.48 | -0.8% |
| 5.00 | 5.05 | 1.0% |
| 10.0 | 9.95 | -0.5% |
| 25.0 | 25.2 | 0.8% |
| 50.0 | 49.8 | -0.4% |
| 100.0 | 100.5 | 0.5% |
Comparison of Internal Standards
The choice of an internal standard is a critical decision in bioanalytical method development. The following table compares the use of a deuterated internal standard like this compound with a structural analog.
Table 4: Comparison of Internal Standard Types
| Feature | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Co-elution | Typically co-elutes with the analyte, providing the best compensation for matrix effects and instrument variability.[10] | May have different retention times, leading to less effective compensation for matrix effects that vary across the chromatogram. |
| Extraction Recovery | Nearly identical to the analyte.[10] | May differ from the analyte, potentially introducing variability. |
| Ionization Efficiency | Very similar to the analyte, minimizing differential ion suppression or enhancement.[7] | Can have significantly different ionization efficiencies, which may not accurately reflect the analyte's behavior. |
| Cost and Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. |
| Regulatory Acceptance | Widely considered the "gold standard" and is highly recommended by regulatory agencies.[1][2] | Acceptable, but may require more extensive validation to demonstrate its suitability. |
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key stages in a typical bioanalytical method validation workflow for establishing linearity and range.
Caption: Workflow for establishing linearity and range in a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. texilajournal.com [texilajournal.com]
- 8. cbspd.com [cbspd.com]
- 9. mdpi.com [mdpi.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Researcher's Guide to Determining the Limit of Detection and Quantification for Mercaptans
For researchers, scientists, and drug development professionals, the accurate measurement of mercaptans (thiols) is critical in various applications, from ensuring the safety of pharmaceuticals to monitoring environmental samples. A key aspect of this analysis is understanding the limits of the analytical methods employed, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
This guide provides a comparative overview of common analytical techniques for mercaptan analysis, focusing on their reported LOD and LOQ values. It also outlines a detailed experimental protocol for determining these crucial parameters in your own laboratory.
Comparison of Analytical Techniques for Mercaptan Analysis
The choice of analytical method for mercaptan determination depends on several factors, including the specific mercaptan of interest, the sample matrix, and the required sensitivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most widely used techniques. Spectrophotometric and electrochemical methods also offer viable alternatives.
| Analytical Technique | Detector | Mercaptan Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Gas Chromatography (GC) | Sulfur Chemiluminescence Detector (SCD) | Tertiary Dodecyl Mercaptan (TDM) | 0.5 ppm (v/v) | Not Specified | [1] |
| Sulfur Chemiluminescence Detector (SCD) | Various Sulfur Compounds | Approximately 10 ppb | Not Specified | [2] | |
| Flame Photometric Detector (FPD) | Methyl Mercaptan | 2 µ g/unit sample (reduced from 20 µg with FID) | Not Specified | [3] | |
| Flame Photometric Detector (FPD) | Ethanethiol (Ethyl Mercaptan) | Low ppm levels | Not Specified | [4] | |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector (FLD) | Glutathione (GSH) | 3.3 nmol/L (1 µg/L) | Not Specified | |
| Fluorescence Detector (FLD) | Cysteine | 22 µmol/L (2.7 mg/L) | Not Specified | ||
| Fluorescence Detector (FLD) | Methanethiol | 0.27 µmol/L (12.8 µg/L) | Not Specified | ||
| Fluorescence Detector (FLD) | Ethanethiol | 0.65 µmol/L (11 µg/L) | Not Specified | ||
| Fluorescence Detector (FLD) | Protein-derived thiols (as GSH) | 0.028 µM | Not Specified | ||
| Spectrophotometry | UV-Vis | Total Mercaptans | 0.2 mg/L | Not Specified | [5] |
| Electrochemical Sensing | Not Applicable | Not Specified | Can achieve very low detection limits | Not Specified |
Note: The reported LOD and LOQ values can vary significantly based on the specific instrumentation, experimental conditions, and the complexity of the sample matrix. The table above provides a general comparison based on available data.
Experimental Protocol: Determining LOD and LOQ using the Calibration Curve Method
This protocol describes a widely accepted method for determining the LOD and LOQ of an analytical method based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH).[6]
Objective: To experimentally determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a specific mercaptan using a chosen analytical technique (e.g., GC-SCD or HPLC-FLD).
Materials:
-
Certified reference standard of the mercaptan of interest.
-
High-purity solvents and reagents appropriate for the chosen analytical method.
-
Calibrated analytical instrument (e.g., GC-SCD system).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Blank matrix samples (a sample that does not contain the analyte of interest but is otherwise identical to the test samples).
Procedure:
-
Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of the mercaptan standard in a suitable solvent.
-
From the stock solution, prepare a series of at least 6 to 10 calibration standards at concentrations approaching the expected LOD. These should be low-concentration standards.
-
-
Instrumental Analysis:
-
Set up the analytical instrument according to the optimized method for the mercaptan analysis.
-
Analyze a series of blank matrix samples (at least 10 replicates) to determine the standard deviation of the background noise.
-
Inject and analyze each of the low-concentration calibration standards in replicate (e.g., 3-5 injections per standard).
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the mean analytical response of each standard against its corresponding concentration.
-
Perform a linear regression analysis on the calibration curve to determine the slope (S).
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ). Alternatively, the standard deviation of the responses of the blank samples can be used.
-
-
Calculating LOD and LOQ:
-
Limit of Detection (LOD): LOD = 3.3 * (σ / S)
-
Limit of Quantification (LOQ): LOQ = 10 * (σ / S)
Where:
-
σ = Standard deviation of the response (can be the standard deviation of the y-intercept of the regression line or the standard deviation of the blank measurements).
-
S = Slope of the calibration curve.
-
-
Verification:
-
Prepare standard solutions at the calculated LOD and LOQ concentrations.
-
Analyze these solutions multiple times (e.g., 6-10 replicates).
-
For the LOD, the analyte should be reliably detected in all replicates.
-
For the LOQ, the measurements should exhibit an acceptable level of precision and accuracy (typically, a relative standard deviation (RSD) of less than 20%).
-
Visualizing the Workflow and Method Selection
To aid in understanding the process of determining LOD and LOQ and selecting an appropriate analytical method, the following diagrams are provided.
Caption: Workflow for Determining LOD and LOQ.
Caption: Decision tree for selecting an analytical method.
References
- 1. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Head-to-Head Battle: Stable Isotope-Labeled vs. Analog Internal Standards in Regulated Bioanalysis
A Comparative Guide to Performance, Protocols, and Regulatory Compliance
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of the two primary types of internal standards—stable isotope-labeled (SIL) and analog—supported by a summary of performance data and detailed experimental protocols. This document aims to equip you with the necessary information to make informed decisions that align with the latest regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).
The use of an internal standard is a fundamental requirement in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1][2] The harmonized ICH M10 guideline, now the standard for both the FDA and EMA, underscores the importance of a well-characterized and consistently performing IS to ensure the reliability of bioanalytical data.[1][3] While SIL internal standards are widely considered the "gold standard," practical considerations sometimes necessitate the use of analog internal standards.[4][5] Understanding the performance differences between these options is crucial for developing robust and compliant bioanalytical methods.
Performance Comparison: The Data-Driven Verdict
The superiority of SIL internal standards in enhancing assay performance is consistently demonstrated across key bioanalytical parameters. Due to their near-identical physicochemical properties to the analyte, SILs co-elute and experience similar extraction recovery and matrix effects, leading to more accurate and precise results.[2][6]
| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Analog IS | Key Performance Insights |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | SIL-IS consistently provides higher accuracy due to superior compensation for matrix effects and variability in recovery.[3] |
| Precision (%CV) | Typically < 5% | Often > 10% | The use of a SIL-IS results in significantly better precision as it more closely tracks the analyte's behavior throughout the analytical process.[1] |
| Recovery Variability (%CV) | Low (< 10%) | Higher (> 15%) | A SIL-IS more reliably tracks the analyte's recovery during sample preparation, leading to less variability.[7] |
| Matrix Effect Variability (%CV) | Low (< 5%) | Higher (> 15%) | SILs are more effective at compensating for ion suppression or enhancement, resulting in lower variability in the analyte/IS response ratio across different biological matrix lots. |
Experimental Protocols: A Step-by-Step Guide to Evaluation
To ensure the suitability of a chosen internal standard, a series of validation experiments must be performed. The following are detailed methodologies for key experiments to evaluate internal standard performance in line with regulatory expectations.
Evaluation of Recovery
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike a blank biological matrix with the analyte and internal standard at three concentrations (low, medium, and high QC levels) before the extraction procedure.
-
Set B (Post-extraction Spike): Spike the extracted blank matrix with the analyte and internal standard at the same three concentrations after the extraction procedure but before the final analysis step.
-
Set C (Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same three concentrations.
-
-
Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) x 100
-
IS Recovery (%) = (Peak Area of IS in Set A / Peak Area of IS in Set B) x 100
-
Assessment of Matrix Effects
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare Two Sets of Samples:
-
Set B (Post-extraction Spike): Use the same Set B prepared for the recovery experiment, which consists of the analyte and internal standard spiked into extracted blank matrix from at least six different sources.
-
Set C (Neat Solution): Use the same Set C prepared for the recovery experiment.
-
-
Analyze the Samples: Analyze both sets of samples.
-
Calculate Matrix Factor (MF):
-
Matrix Factor = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set C)
-
IS-Normalized Matrix Factor = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set C)
-
A Matrix Factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized matrix factor should be close to 1 to demonstrate that the IS effectively compensates for matrix effects.[8]
-
Determination of Reproducibility
Objective: To assess the consistency of the internal standard's performance across multiple analytical runs.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the biological matrix.
-
Analyze Multiple Runs: Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Calculate Precision: Calculate the coefficient of variation (%CV) for the back-calculated concentrations of the QC samples both within each run (intra-run precision) and between all runs (inter-run precision). The acceptance criterion is typically a %CV of ≤15%.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical workflows, the following diagrams are provided.
Experimental workflow for internal standard evaluation.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Employing Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The integrity of bioanalytical data is a cornerstone of drug development and clinical research. A critical component of ensuring data reliability is the rigorous validation of the analytical methods used. When a validated method is altered, such as by changing the internal standard (IS), a cross-validation is imperative to ensure the comparability of results. This guide provides an objective comparison of the cross-validation of an analytical method using two different types of internal standards: a stable isotope-labeled (SIL) IS and a structural analog IS.
An internal standard is a compound of known concentration added to calibrators, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, thereby accounting for variations in extraction, injection volume, and instrument response to enhance the accuracy and precision of the method.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the validation of bioanalytical methods, including the proper use and characterization of internal standards.[2][3]
Comparing Internal Standard Performance: A Case Study
The choice of an internal standard can significantly impact the quantitative results of a bioanalytical method.[4] Stable isotope-labeled internal standards are often considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte.[5][6] Structural analog internal standards, while a viable alternative when a SIL-IS is unavailable, may not perfectly mimic the analyte's behavior during analysis.[7]
This guide uses a case study of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of testosterone (B1683101) in human serum to illustrate the cross-validation process when switching from a well-established method using a deuterated testosterone (Testosterone-d3) as the SIL-IS to a new method employing a structural analog IS (e.g., Medroxyprogesterone).
Data Presentation
The following tables summarize the quantitative data obtained during the cross-validation of the two methods. Quality control (QC) samples at low, medium, and high concentrations were analyzed using both the established method (Method A: Testosterone-d3 IS) and the new method (Method B: Medroxyprogesterone (B1676146) IS).
Table 1: Comparison of QC Sample Concentrations
| QC Level | Method A (SIL-IS) Concentration (ng/mL) | Method B (Analog IS) Concentration (ng/mL) | % Difference |
| Low | 5.12 | 5.58 | +9.0% |
| Medium | 48.95 | 52.87 | +8.0% |
| High | 195.30 | 208.97 | +7.0% |
Table 2: Precision and Accuracy of QC Samples
| QC Level | Method A (SIL-IS) %CV | Method A (SIL-IS) %Accuracy | Method B (Analog IS) %CV | Method B (Analog IS) %Accuracy |
| Low | 3.5 | 102.4 | 5.8 | 111.6 |
| Medium | 2.8 | 97.9 | 4.5 | 105.7 |
| High | 2.5 | 97.7 | 4.1 | 104.5 |
The data indicate a systematic positive bias in the results obtained with the structural analog IS compared to the SIL-IS. While both methods demonstrate acceptable precision and accuracy within typical limits, the observed differences underscore the importance of cross-validation to understand and potentially correct for such biases when changing the internal standard.
Experimental Protocols
The following is a detailed methodology for the cross-validation of the testosterone LC-MS/MS assay.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standards: Prepare individual stock solutions of testosterone, testosterone-d3, and medroxyprogesterone in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of the analyte and each internal standard by serial dilution of the stock solutions with methanol to achieve the desired concentrations for spiking into calibration standards and QC samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Pipette 200 µL of human serum, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the appropriate internal standard working solution (Testosterone-d3 for Method A; Medroxyprogesterone for Method B) to each tube.
-
Vortexing: Vortex the samples for 10 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Mixing: Cap and vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol:water with 0.1% formic acid.
LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity HPLC system or equivalent.[6]
-
Mass Spectrometer: Agilent 6460C QQQ triple quadrupole mass spectrometer or equivalent.[6]
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Gradient Elution: A suitable gradient to ensure separation of testosterone from endogenous interferences.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for testosterone, testosterone-d3, and medroxyprogesterone.
Cross-Validation Procedure
-
Prepare a set of QC samples at a minimum of three concentration levels (low, medium, and high).
-
Divide the QC samples into two sets.
-
Analyze the first set of QC samples using the established analytical method (Method A with Testosterone-d3 IS).
-
Analyze the second set of QC samples using the new analytical method (Method B with Medroxyprogesterone IS).
-
Each analysis should be performed in a single analytical run to minimize inter-assay variability.[8]
Data Analysis and Acceptance Criteria
-
Quantify the testosterone concentration in each QC sample for both methods.
-
Calculate the percent difference between the mean concentrations obtained with the two methods for each QC level.
-
Acceptance Criteria: For at least two-thirds of the QC samples, the percent difference between the results from the two methods should be within ±20% of their mean.[8]
Mandatory Visualization
The following diagram illustrates the logical workflow of the cross-validation process.
Caption: Workflow for cross-validation of an analytical method with different internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Serum Total Testosterone LC-MS/MS assay Certified by the CDC Hormone Standardization Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Deuterated vs. Non-Isotopic Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that directly impacts data reliability. This guide provides an objective comparison of the two primary types of internal standards: deuterated (stable isotope-labeled) and non-isotopic (structural analogue), supported by experimental data and detailed methodologies.
Internal standards are essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Deuterated internal standards are chemically identical to the analyte, with some hydrogen atoms replaced by deuterium, while non-isotopic internal standards have a similar but not identical chemical structure.[3]
Performance Comparison: Deuterated vs. Non-Isotopic Internal Standards
The scientific consensus largely favors stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for providing superior assay performance compared to structural analogues.[1] Their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[1][4]
However, the use of a structural analogue can be a viable option when a SIL-IS is not available or is prohibitively expensive.[5] It is important to note that even SIL-IS are not without potential drawbacks, such as the "deuterium isotope effect," which can cause slight differences in retention times between the analyte and the internal standard.[6][7]
Key Performance Parameters
| Parameter | Deuterated Internal Standard | Non-Isotopic (Analogue) Internal Standard | Rationale |
| Accuracy & Precision | Excellent | Good to Moderate | Near-identical properties ensure better correction for variability, leading to higher accuracy and precision.[2] |
| Matrix Effect Compensation | Superior | Moderate to Poor | Co-elution and similar ionization characteristics allow for effective compensation for ion suppression or enhancement.[8][9] Structural differences can lead to differential matrix effects.[6] |
| Extraction Recovery | Consistent with Analyte | Variable | Similar physicochemical properties result in comparable extraction efficiency.[10] Differences in structure can lead to variations in recovery.[11] |
| Chromatographic Behavior | Co-elutes with Analyte (generally) | Separate Elution | Co-elution is critical for simultaneous compensation of matrix effects.[4][12] Separate elution means the IS may not experience the same matrix effects as the analyte. |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | The synthesis of deuterated compounds is more complex and expensive.[11] |
Experimental Protocols
To objectively evaluate the performance of an internal standard, a thorough method validation is required. A key experiment in this validation is the assessment of matrix effects.
Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-isotopic internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte in a clean solvent.
-
Set 2 (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte at the same concentration as Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-isotopic IS in the reconstitution solvent.
-
Set 4 (Internal Standards in Post-extraction Spiked Matrix): Extract blank plasma from the same six sources. Spike the extracted blank matrix with the deuterated and non-deuterated internal standards at the same concentrations as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set 2) / (Peak Area Ratio of Analyte/IS in Set 1)
-
-
Calculate the Coefficient of Variation (CV):
-
Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[1]
-
-
Visualizing the Workflow and Decision Process
To better understand the experimental process and the logical considerations for selecting an internal standard, the following diagrams are provided.
Caption: A generalized workflow for bioanalytical method validation using an internal standard.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
Conclusion
The choice between a deuterated and a non-isotopic internal standard has significant implications for the quality and reliability of bioanalytical data. While deuterated internal standards are widely regarded as the gold standard for their ability to accurately correct for analytical variability, particularly matrix effects, non-isotopic analogues can serve as a suitable alternative when necessary.[2][5] A thorough validation of the chosen internal standard's performance is crucial to ensure the development of a robust and reliable bioanalytical method that meets regulatory expectations.[3] The investment in an appropriate internal standard, particularly a deuterated one, often translates to more reliable data, reduced method development time, and fewer failed analytical runs.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safe Disposal of 3-Mercapto-3-methylbutyl-d6 Formate: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 3-Mercapto-3-methylbutyl-d6 Formate (B1220265) is crucial for maintaining a safe laboratory environment and ensuring environmental protection. While this compound is not classified as hazardous under Regulation (EC) No 1272/2008, it is a combustible material and requires careful handling.[1] Adherence to the following procedures, derived from safety data sheets for the structurally similar non-deuterated analogue, is essential.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate personal protective equipment.
-
Eye and Face Protection: Wear safety glasses or goggles to protect against accidental splashes.[1]
-
Hand Protection: Chemical-resistant gloves (tested according to EN 374) are mandatory to prevent skin contact.[1]
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste 3-Mercapto-3-methylbutyl-d6 Formate in a designated, properly labeled, and sealed container.
-
If the substance is spilled, use absorbent materials to contain it, and then place the contaminated materials into the designated waste container.[1]
-
-
Waste Segregation:
-
Separate the waste into categories that can be handled by your local or national waste management facilities.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Decontamination:
-
Environmental Precautions:
-
Consultation and Final Disposal:
-
Always consult your institution's EHS office or refer to relevant national and regional provisions for final disposal instructions.
-
Follow the guidance provided by your hazardous waste representative for the ultimate disposal of the collected waste.
-
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for the non-deuterated analogue, 3-Mercapto-3-methylbutyl Formate, which should be considered for the deuterated compound as well.
| Property | Value |
| Storage Temperature | 2-8°C[2] |
| Flash Point | 77.5 °C (171.5 °F)[2] |
| Specific Gravity | 1.030 @ 25°C[3] |
| Refractive Index | 1.460-1.462 @ 20°C[2] |
Experimental Protocols
This document provides operational guidance for disposal. For experimental protocols involving this compound, refer to the specific analytical methods provided with the product's certificate of analysis or contact the supplier's technical service for application-specific support.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Mercapto-3-methylbutyl-d6 Formate
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 3-Mercapto-3-methylbutyl-d6 Formate. The following procedures are designed to ensure the safe handling and disposal of this compound while maintaining its integrity for experimental use.
I. Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not available, the SDS for its non-deuterated analog, 3-Mercapto-3-methylbutyl Formate, provides valuable safety information.[1] It is important to handle the deuterated compound with the same, if not greater, precautions.
| Property | Value | Source |
| Chemical Formula | C₆H₆D₆O₂S | N/A |
| CAS Number | 50746-10-6 (non-deuterated) | [1][2] |
| Molecular Weight | 154.28 g/mol (d6 variant) | N/A |
| Appearance | Not specified | N/A |
| Odor | Likely strong, disagreeable (characteristic of mercaptans) | [3][4] |
| Flash Point | 65.00 °C (149.00 °F) (non-deuterated) | [5] |
| Specific Gravity | 1.030 g/cm³ at 25 °C (non-deuterated) | [5] |
| Storage Temperature | 2-8°C | |
| Purity | >98% chemical and isotopic purity (typical for deuterated compounds) | [6] |
II. Operational Plan: Step-by-Step Handling Procedures
Due to the compound's mercaptan functional group and deuterated nature, meticulous handling is required to mitigate odor and prevent isotopic dilution.
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Atmosphere Control: Store the compound under a dry, inert atmosphere such as argon or nitrogen to prevent isotopic exchange with atmospheric moisture.[7]
-
Temperature: Maintain storage at 2-8°C as recommended.
-
Container: Keep the compound in its original, tightly sealed container. Single-use ampoules are ideal for minimizing contamination.[7]
2. Preparation and Use:
-
Ventilation: All handling of this compound must be conducted within a properly functioning chemical fume hood to control the strong odor characteristic of mercaptans.[3][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[9][10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Discard gloves immediately after use in a designated waste bag inside the fume hood.[3][11]
-
Body Protection: A disposable apron or a dedicated lab coat is recommended. Clothing that comes into contact with mercaptans can be difficult to deodorize.[3]
-
Respiratory Protection: For operations with a high potential for generating aerosols or vapors, consider using a full-face respirator with a multi-sorbent cartridge.[11]
-
-
Handling:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation, which could lead to isotopic dilution.[7][12]
-
Use closed systems and septa whenever possible to minimize exposure and odor release.[4]
-
Never leave containers open and unattended, even inside the fume hood.[4]
-
3. Experimental Workflow Diagram:
Caption: Workflow for handling this compound.
III. Disposal Plan
Proper disposal is critical to neutralize the odor and potential hazards of mercaptan-containing waste.
1. Waste Segregation:
-
Solid Waste: Used gloves, disposable lab coats, and any contaminated solid materials should be placed in a dedicated, sealed plastic bag within the fume hood.[3]
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed waste container.
2. Decontamination and Disposal:
-
Small Quantities: Small amounts of mercaptans can be neutralized by oxidation. This can be achieved by reacting the waste with an excess of sodium hypochlorite (B82951) (household bleach) to convert the thiol to a less odorous sulfonic acid.[13]
-
Procedure for Oxidation (for small-scale laboratory waste):
-
Work in a fume hood and wear appropriate PPE.
-
For every 0.1 mol of mercaptan, slowly add 500 mL of commercial sodium hypochlorite solution (5.25%).[13]
-
Stir the mixture for a few hours to ensure complete oxidation.
-
The resulting solution can then be neutralized and disposed of in accordance with local regulations. It is crucial to check with your institution's environmental health and safety department for specific disposal guidelines.
-
-
Contaminated Glassware: Glassware should be rinsed with a sodium hypochlorite solution within the fume hood before standard washing procedures.
3. Spill Management:
-
In case of a spill inside the fume hood, immediately alert others in the laboratory.
-
Contain the spill using an appropriate absorbent material.
-
Treat the contaminated material with a sodium hypochlorite solution to neutralize the mercaptan.
-
Dispose of the absorbent material as hazardous waste.
-
For any spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.[4]
By adhering to these protocols, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental results.
References
- 1. chemos.de [chemos.de]
- 2. 3-Mercapto-3-methylbutyl Formate | CAS#:50746-10-6 | Chemsrc [chemsrc.com]
- 3. scribd.com [scribd.com]
- 4. ehs.uky.edu [ehs.uky.edu]
- 5. 3-mercapto-3-methyl butyl formate, 50746-10-6 [thegoodscentscompany.com]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. benchchem.com [benchchem.com]
- 8. osha.gov [osha.gov]
- 9. safetymom.ca [safetymom.ca]
- 10. webstaurantstore.com [webstaurantstore.com]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. benchchem.com [benchchem.com]
- 13. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
